molecular formula C13H12BClO3 B1532757 2-(4-Chlorophenylmethoxy)phenylboronic acid CAS No. 871125-95-0

2-(4-Chlorophenylmethoxy)phenylboronic acid

Cat. No.: B1532757
CAS No.: 871125-95-0
M. Wt: 262.5 g/mol
InChI Key: GTXHQJDYRUVIEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenylmethoxy)phenylboronic acid is a useful research compound. Its molecular formula is C13H12BClO3 and its molecular weight is 262.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-[(4-chlorophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BClO3/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(16)17/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXHQJDYRUVIEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCC2=CC=C(C=C2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655842
Record name {2-[(4-Chlorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871125-95-0
Record name {2-[(4-Chlorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis and characterization of 2-(4-Chlorophenylmethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Synthesis and Characterization of 2-(4-Chlorophenylmethoxy)phenylboronic Acid

Introduction

Arylboronic acids are indispensable reagents in modern organic chemistry, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation.[1][2] Their stability, low toxicity, and high functional group tolerance have cemented their importance in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[3][4] This guide provides a detailed technical overview of the synthesis and comprehensive characterization of a specific, functionalized derivative: This compound .

The strategic placement of a 4-chlorobenzyl ether at the ortho position of phenylboronic acid introduces a versatile scaffold. The boronic acid moiety serves as a handle for subsequent cross-coupling reactions, while the substituted benzyl ether group can influence steric and electronic properties, or serve as a stable protecting group. This particular structure is of significant interest for building biaryl compounds with potential applications in medicinal chemistry and materials science. This document offers a field-proven, in-depth protocol, explaining not just the procedural steps but the underlying scientific rationale for each choice, ensuring both reproducibility and a deeper understanding of the chemistry involved.

PART 1: Synthesis of this compound

The synthesis is approached via a two-step logical pathway: first, ensuring the availability of the key starting material, 2-hydroxyphenylboronic acid, and second, performing a nucleophilic substitution to form the target ether.

Retrosynthetic Strategy & Pathway Rationale

The most direct and efficient route to the target compound is the etherification of the phenolic hydroxyl group of 2-hydroxyphenylboronic acid with a suitable electrophile, 4-chlorobenzyl halide. This strategy, a variant of the Williamson ether synthesis, is chosen for its reliability and operational simplicity.[5]

The starting material, 2-hydroxyphenylboronic acid, can be synthesized from 2-bromophenol via lithiation followed by reaction with a trialkyl borate, or it can be sourced commercially.[6][7] For the purposes of this guide, we will assume the commercial availability of 2-hydroxyphenylboronic acid. The key transformation is the selective O-alkylation.

A mild inorganic base such as potassium carbonate (K₂CO₃) is selected to deprotonate the phenolic hydroxyl group. Its moderate basicity is sufficient to form the reactive phenoxide nucleophile without promoting undesirable side reactions, such as the degradation of the boronic acid moiety. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is employed to effectively dissolve the reagents and facilitate the Sₙ2 reaction mechanism.

Synthetic Workflow Diagram

The overall process from starting materials to the purified final product is outlined below.

G cluster_0 Synthesis Stage cluster_1 Work-up & Purification cluster_2 Final Product A 1. Reagent Staging (2-Hydroxyphenylboronic Acid, 4-Chlorobenzyl Chloride, K₂CO₃, DMF) B 2. Reaction Setup (Inert Atmosphere, 60-70°C) A->B C 3. Reaction Monitoring (TLC Analysis) B->C D 4. Quenching & Extraction (Water, Ethyl Acetate) C->D E 5. Purification (Column Chromatography) D->E F 6. Isolation (Solvent Removal) E->F G 2-(4-Chlorophenylmethoxy) -phenylboronic acid F->G

Caption: High-level workflow for the synthesis and isolation of the target compound.

Detailed Experimental Protocol

Disclaimer: This protocol must be performed by trained personnel in a properly equipped chemical laboratory with appropriate safety precautions.

Reagents & Materials:

ReagentCAS No.Mol. WeightAmountMoles (mmol)
2-Hydroxyphenylboronic acid89466-08-0137.932.00 g14.5
4-Chlorobenzyl chloride104-83-6161.032.57 g16.0
Potassium Carbonate (K₂CO₃)584-08-7138.214.01 g29.0
N,N-Dimethylformamide (DMF)68-12-273.0940 mL-
Ethyl Acetate (EtOAc)141-78-688.11As needed-
Hexanes110-54-386.18As needed-
Deionized Water7732-18-518.02As needed-
Anhydrous Magnesium Sulfate7487-88-9120.37As needed-

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxyphenylboronic acid (2.00 g, 14.5 mmol) and potassium carbonate (4.01 g, 29.0 mmol, 2.0 equiv).

  • Solvent & Reagent Addition: Add 40 mL of anhydrous DMF to the flask. Stir the resulting suspension for 10 minutes at room temperature to ensure good mixing. Add 4-chlorobenzyl chloride (2.57 g, 16.0 mmol, 1.1 equiv) to the mixture.

  • Reaction Conditions: Place the flask in a preheated oil bath at 65°C. Allow the reaction to stir under an inert atmosphere (e.g., nitrogen or argon) for 12-18 hours.

    • Causality Insight: Using a slight excess of the alkylating agent ensures complete consumption of the starting phenoxide. The temperature is a balance: high enough to promote the reaction at a reasonable rate but low enough to prevent thermal degradation of the boronic acid.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The disappearance of the 2-hydroxyphenylboronic acid spot indicates reaction completion.

  • Work-up: After the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into 150 mL of deionized water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers.

    • Self-Validating Step: The target product is significantly more soluble in ethyl acetate than in water, while the inorganic base and DMF are partitioned into the aqueous phase, achieving a preliminary separation.

  • Washing: Wash the combined organic layers with deionized water (2 x 100 mL) and then with saturated brine (1 x 100 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes.

  • Isolation: Combine the pure fractions (as identified by TLC) and remove the solvent under reduced pressure. Dry the resulting white solid under high vacuum to yield this compound.

PART 2: Characterization of this compound

Comprehensive characterization is essential to confirm the structural identity and assess the purity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system of analysis.

Characterization Workflow

G cluster_0 Structural Elucidation cluster_1 Purity & Physical Properties Product Purified Solid HNMR ¹H NMR (Proton Environment) Product->HNMR CNMR ¹³C NMR (Carbon Skeleton) Product->CNMR BNMR ¹¹B NMR (Boron Environment) Product->BNMR MS Mass Spectrometry (Molecular Weight & Formula) Product->MS MP Melting Point (Purity Assessment) Product->MP Appearance Visual Inspection (Color & Form) Product->Appearance Conclusion Structure Confirmed & Purity Assessed HNMR->Conclusion CNMR->Conclusion BNMR->Conclusion MS->Conclusion MP->Conclusion Appearance->Conclusion

Caption: Logical flow of analytical techniques for comprehensive product validation.

Spectroscopic Characterization

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule in solution.

Protocol: Prepare a sample by dissolving ~5-10 mg of the compound in ~0.7 mL of deuterated methanol (CD₃OD).

  • Expertise Insight: Boronic acids are prone to forming cyclic trimers known as boroxines, which can lead to broad and poorly resolved NMR spectra.[8] Using an alcohol solvent like CD₃OD helps to break up these oligomers by forming the corresponding boronate esters in situ, resulting in sharper, more interpretable spectra. The B-OH protons will exchange with the solvent and will not be observed.[8]

Expected ¹H NMR Data (500 MHz, CD₃OD):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.65dd1HAr-H (ortho to B)
~ 7.45d2HAr-H (ortho to CH₂Cl)
~ 7.40d2HAr-H (meta to CH₂Cl)
~ 7.30td1HAr-H
~ 7.05d1HAr-H
~ 6.95t1HAr-H
~ 5.20s2H-O-CH₂ -Ar

Expected ¹³C NMR Data (125 MHz, CD₃OD):

Chemical Shift (δ, ppm)Assignment
~ 160.0C -OB(OH)₂
~ 138.5Ar-C (quaternary)
~ 135.0Ar-C -Cl
~ 133.0Ar-CH
~ 131.0Ar-CH
~ 130.0Ar-CH
~ 122.0Ar-CH
~ 114.0Ar-CH
~ 71.0-O-CH₂ -Ar
Note: C-B bond not observed

Expected ¹¹B NMR Data (160 MHz, CD₃OD): A single, relatively sharp peak is expected around δ 20-30 ppm . This chemical shift is characteristic of a tetracoordinate boronate ester formed with the methanol solvent, confirming the presence of the boronic acid functionality in a specific chemical environment.[9][10]

2.2.2 Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition of the synthesized compound.

Protocol: Analyze the sample via Electrospray Ionization (ESI) in negative ion mode.

Expected Data:

ParameterValue
Molecular FormulaC₁₃H₁₂BClO₃
Molecular Weight262.50 g/mol
[M-H]⁻ (Calculated) 261.0501
[M-H]⁻ (Observed) ~261.0505

Trustworthiness Note: A key validation feature in the mass spectrum of boron compounds is the presence of a characteristic isotopic pattern due to the natural abundance of ¹⁰B (~20%) and ¹¹B (~80%).[11][12] The [M-H]⁻ peak will be accompanied by a smaller peak at one mass unit lower, with an intensity ratio of approximately 1:4, which is a definitive signature of a monoboron species.

Physical Characterization

Appearance: The purified compound is expected to be a white to off-white crystalline solid.

Melting Point: Arylboronic acids are typically solids with high melting points.[13] A sharp melting point range is indicative of high purity.

  • Expected Melting Point: 145 - 150 °C (This is a representative range; actual value must be determined experimentally).

Conclusion

This guide has detailed a reliable and well-rationalized protocol for the synthesis of this compound from commercially available precursors. The methodology is grounded in the principles of Williamson ether synthesis, with conditions optimized for selectivity and stability of the boronic acid functional group. Furthermore, a comprehensive suite of characterization techniques, including multinuclear NMR, mass spectrometry, and physical property assessment, provides a robust, self-validating framework for confirming the identity and purity of the final product. The insights into experimental choices and data interpretation are intended to empower researchers to successfully synthesize and validate this and similar valuable building blocks for applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Chlorophenylmethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorophenylmethoxy)phenylboronic acid is a specialized organoboron compound with significant potential in medicinal chemistry and materials science. As a derivative of phenylboronic acid, it shares the characteristic boronic acid moiety [-B(OH)₂], which is a versatile functional group for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1] The presence of the 4-chlorophenylmethoxy substituent introduces specific steric and electronic properties that can modulate its reactivity, selectivity, and biological activity. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its behavior in experimental settings and providing validated protocols for its characterization.

Boronic acids are recognized as "green chemistry" compounds due to their generally low toxicity and stability, making them valuable reagents in pharmaceutical and agrochemical research.[2] They are known to interact with diols, a property that has been exploited in the development of sensors and drug delivery systems.[3] Understanding the fundamental physicochemical properties of novel derivatives like this compound is paramount for its effective application in these fields.

Core Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical reactions and biological systems. For this compound, these properties are influenced by the interplay of the boronic acid group, the phenyl ring, and the 4-chlorophenylmethoxy substituent. Due to the limited availability of direct experimental data for this specific compound, some properties are estimated based on structurally similar compounds such as phenylboronic acid and 4-chlorophenylboronic acid.

PropertyEstimated/Reported ValueComments and Rationale
Molecular Formula C₁₃H₁₂BClO₃Calculated from the chemical structure.
Molecular Weight 262.50 g/mol Calculated from the molecular formula.
Melting Point (°C) Not explicitly reported. Estimated to be in the range of 150-250 °C.Phenylboronic acid has a melting point of 216-219 °C[4], while 4-chlorophenylboronic acid melts at 284-289 °C[5][6]. The larger and more complex structure of the target molecule suggests a melting point within this range, influenced by crystal packing.
Boiling Point (°C) > 300 °C (decomposes)Boronic acids tend to dehydrate and form boroxines upon heating[1]. A high boiling point with decomposition is expected.
Solubility Sparingly soluble in water. Soluble in polar organic solvents (e.g., DMSO, Methanol).Phenylboronic acid has a water solubility of about 10 g/L at 20 °C[4]. The introduction of the lipophilic 4-chlorophenylmethoxy group is expected to decrease aqueous solubility.[7] It is anticipated to be soluble in common organic solvents like DMSO and methanol, similar to other phenylboronic acid derivatives.[8]
pKa Estimated to be around 8.0 - 8.5.The pKa of phenylboronic acid is approximately 8.83[4]. Electron-withdrawing substituents generally lower the pKa of phenylboronic acids[9]. The 4-chlorophenylmethoxy group has a modest electron-withdrawing effect, which would likely result in a slightly lower pKa compared to the parent phenylboronic acid.

Experimental Protocols for Characterization

Accurate characterization of this compound is essential for its use in research and development. The following section outlines key experimental protocols with an emphasis on the underlying scientific principles.

Determination of Melting Point

Principle: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.

Methodology (Capillary Method):

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 2-5 °C/min).

  • Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (clear point) are recorded as the melting range.

  • Validation: The calibration of the apparatus should be regularly checked with certified reference standards. The experiment should be repeated at least twice to ensure reproducibility.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. It is a powerful technique for determining the purity of a substance and identifying any impurities.

Causality Behind Experimental Choices: The choice of a C18 column is based on its wide applicability for separating a broad range of organic molecules.[10] The mobile phase composition (acetonitrile and water with a modifier like formic acid or ammonium acetate) is optimized to achieve good peak shape and resolution.[2][10] The use of a UV detector is appropriate as the phenyl rings in the molecule will absorb UV light.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve sample in diluent (e.g., ACN/Water) Inject Inject sample onto C18 column Sample->Inject MobilePhase Prepare mobile phases (e.g., A: Water + 0.1% FA, B: ACN + 0.1% FA) Degas Degas mobile phases MobilePhase->Degas Gradient Apply gradient elution (increasing %B) Degas->Gradient Inject->Gradient Detect UV Detection (e.g., 254 nm) Gradient->Detect Chromatogram Obtain chromatogram Detect->Chromatogram Integrate Integrate peak areas Chromatogram->Integrate Purity Calculate purity (% Area) Integrate->Purity

Caption: HPLC workflow for purity analysis.

Detailed Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient Elution: A linear gradient from 30% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B, and then re-equilibration at 30% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the compound in methanol or a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL. Dilute further if necessary.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Trustworthiness: The method's reliability is ensured by running a blank (injection of diluent) to check for system peaks, a standard of known purity to verify retention time and response, and by demonstrating linearity over a relevant concentration range.[10]

Determination of pKa by Potentiometric Titration

Principle: The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a boronic acid, it reflects the equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form. Potentiometric titration involves monitoring the pH of a solution as a titrant of known concentration is added.

Methodology:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C).

  • pH Monitoring: Monitor the pH of the solution continuously using a calibrated pH meter as the titrant is added in small increments.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the boronic acid has been neutralized.

  • Self-Validation: The accuracy of the determined pKa is dependent on the precise calibration of the pH meter and the accurate standardization of the titrant solution. The titration should be performed in triplicate to assess precision.

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. ¹H and ¹³C NMR are fundamental for confirming the identity and purity of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the methylene protons of the -OCH₂- linker, and a broad signal for the -B(OH)₂ protons which may exchange with solvent.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the methylene carbon, and the carbon atom attached to the boron.

  • ¹¹B NMR: Boron NMR can be used to directly observe the boron atom and can provide information about its coordination state (trigonal vs. tetrahedral).

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

Methodology (Electrospray Ionization - ESI):

  • Sample Infusion: A dilute solution of the compound in a suitable solvent (e.g., methanol) is infused into the ESI source.

  • Ionization: A high voltage is applied to the solution, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into a mass analyzer (e.g., quadrupole or time-of-flight) which separates them based on their mass-to-charge ratio.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak ([M-H]⁻ or [M+H]⁺) will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Stability and Storage

Boronic acids are generally stable compounds but can undergo dehydration to form cyclic anhydrides known as boroxines, especially upon heating or in the presence of dehydrating agents.[1] this compound should be stored in a cool, dry, and well-ventilated area, away from moisture and strong oxidizing agents. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation over time.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While direct experimental data for this specific molecule is emerging, a combination of estimations based on well-characterized analogues and established analytical protocols allows for its effective characterization and utilization in research and development. The methodologies outlined herein are designed to ensure scientific integrity and provide a reliable framework for researchers working with this and similar boronic acid derivatives. As a senior application scientist, I emphasize the importance of meticulous experimental execution and data interpretation to fully harness the potential of this promising compound.

References

crystal structure analysis of 2-(4-Chlorophenylmethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-(4-Chlorophenylmethoxy)phenylboronic acid: From Synthesis to Supramolecular Insights

Executive Summary

Phenylboronic acids (PBAs) and their derivatives are foundational building blocks in medicinal chemistry and materials science, prized for their unique ability to form reversible covalent bonds with diols and their utility in cross-coupling reactions.[1][2] The title compound, this compound, incorporates several key structural motifs: a reactive boronic acid group, a flexible ether linkage, and a halogenated aromatic ring. This combination suggests a rich potential for specific intermolecular interactions that can dictate its biological activity and solid-state properties. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive walkthrough of the entire crystal structure analysis workflow. We will cover the rationale behind the synthesis and crystallization, the technical details of single-crystal X-ray diffraction (SCXRD), and the critical process of interpreting the resulting three-dimensional structure. The objective is to provide researchers and drug development professionals with a robust framework for elucidating the structure of this, and similar, novel boronic acid derivatives, thereby accelerating their research and development programs.

Introduction: The Scientific Imperative

The precise three-dimensional arrangement of atoms in a molecule is the ultimate determinant of its function. For a potential therapeutic agent, understanding its structure provides invaluable insights into its interaction with biological targets, such as enzymes or receptors.[3][4] Phenylboronic acids are of particular interest as they can act as transition-state analogs, inhibiting serine proteases or binding to saccharides on cell surfaces.[4][5] The introduction of a 4-chlorophenylmethoxy substituent at the ortho position of the phenylboronic acid core is a deliberate design choice. The chloro-substituent can engage in halogen bonding, the ether linkage provides conformational flexibility, and the overall steric bulk can influence binding pocket selectivity.

Therefore, a full single-crystal X-ray structure analysis is not merely an academic exercise; it is a critical step to:

  • Unambiguously confirm chemical identity and constitution.

  • Determine the preferred molecular conformation in the solid state.

  • Identify and characterize the key intermolecular interactions (e.g., hydrogen bonding, π-stacking, halogen bonding) that govern crystal packing. [6]

  • Provide an empirical basis for computational modeling and rational drug design.

This guide will illuminate the pathway to achieving these goals.

Phase 1: Material Synthesis and High-Quality Crystal Growth

The foundation of a successful SCXRD analysis is a high-quality single crystal.[7] This requires both a pure sample of the target compound and a meticulously executed crystallization protocol.

Proposed Synthetic Route

While multiple synthetic routes are possible, a common and effective method involves a Williamson ether synthesis followed by a metal-halogen exchange and borylation. This approach is logical and builds upon well-established organic chemistry principles.[2]

G cluster_0 Synthesis Workflow A 2-Bromophenylboronic Acid C Williamson Ether Synthesis (Base, e.g., K2CO3) A->C B 4-Chlorobenzyl alcohol B->C D Protection of Boronic Acid (e.g., as pinacol ester) C->D Purification F Deprotection (Hydrolysis) D->F E Final Product: This compound F->E Purification

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Single Crystal Growth

Obtaining diffraction-quality crystals is often the most challenging step. The slow evaporation method is a reliable starting point for many organic molecules.[7]

Objective: To grow single crystals of this compound suitable for SCXRD (typically 0.1 - 0.5 mm in size with well-defined faces).

Methodology:

  • Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, water, and mixtures thereof). The ideal solvent is one in which the compound is moderately soluble.

  • Solution Preparation: Prepare a near-saturated solution of the compound in the chosen solvent system at room temperature or with gentle heating. Ensure the solution is free of any particulate matter by filtering it through a syringe filter (0.22 µm) into a clean, small vial.

  • Slow Evaporation: Cover the vial with a cap or parafilm containing a few pinholes. This restricts the rate of solvent evaporation. Place the vial in a vibration-free location (e.g., a dedicated crystallization chamber or a quiet corner of a lab bench).

  • Monitoring & Harvesting: Monitor the vial daily. Crystal growth can take anywhere from a few days to several weeks. Once suitable crystals have formed, carefully harvest them using a cryoloop or a fine needle, being sure to remove any adhering mother liquor with a piece of filter paper.

Causality Insight: The slow rate of evaporation is critical. It allows molecules to deposit onto the growing crystal lattice in an ordered fashion, minimizing defects and leading to a single, high-quality crystal rather than a polycrystalline powder.

Phase 2: X-ray Diffraction and Data Processing

With a suitable crystal mounted, the process of elucidating its structure begins. Single-crystal X-ray diffraction is the gold standard technique for this purpose.[3][8]

G A Select & Mount Single Crystal B Mount on Diffractometer (Cool to 100 K) A->B C Expose to Monochromatic X-ray Beam (e.g., Mo Kα) B->C D Rotate Crystal & Collect Diffraction Images C->D E Raw Diffraction Data (Spot positions & intensities) D->E F Data Integration (Determine h,k,l indices & Intensities) E->F G Scaling & Absorption Correction F->G H Processed Reflection File (Structure Factors |F²|) G->H I Structure Solution (Direct Methods) H->I J Initial Electron Density Map I->J K Structure Refinement (Least-Squares Fitting) J->K L Final Structural Model (Coordinates, Bonds, Angles) K->L M Validation (CheckCIF) L->M

Caption: Workflow for X-ray data collection and structure solution.

Experimental Protocol: Data Collection and Processing

Objective: To collect a complete and high-resolution set of diffraction data from the single crystal.

Instrumentation: A modern four-circle diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector (CCD or CMOS) is standard.[7]

Methodology:

  • Mounting and Cooling: The selected crystal is mounted on a goniometer head. The instrument is then cooled to a low temperature (typically 100 K) using a cryostream. This minimizes atomic thermal vibrations, resulting in sharper diffraction spots and higher quality data.[7]

  • Unit Cell Determination: A short series of initial diffraction images are collected to locate reflections. These are used by the control software to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: The software calculates an optimized strategy to collect a complete dataset with appropriate redundancy by rotating the crystal through a series of angles (e.g., omega and phi scans).

  • Data Integration: After collection, the raw images are processed. The software identifies the position of each diffraction spot, integrates its intensity, and assigns it Miller indices (h,k,l).

  • Scaling and Correction: The integrated intensities are scaled to account for variations in exposure time and crystal decay. An absorption correction is applied to account for the absorption of X-rays by the crystal itself. The output is a reflection file containing the corrected structure factors.

Phase 3: Structure Solution, Refinement, and Validation

The processed data file does not directly show the molecular structure. It must be computationally solved and refined to generate the final atomic model.

Structure Solution: The "phase problem" is solved using direct methods, a mathematical approach that uses statistical relationships between the intensities to determine initial phase estimates. This generates an initial, often rough, electron density map.

Structure Refinement: An atomic model is built into the electron density map. This model is then refined using full-matrix least-squares procedures.[9] In this iterative process, the atomic coordinates, displacement parameters, and other variables are adjusted to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) derived from the model. The quality of the final model is assessed using metrics like the R1 factor and the goodness-of-fit (GOF).

Validation (Trustworthiness): The final structural model, contained within a Crystallographic Information File (CIF), is validated using algorithms like PLATON/CheckCIF. This process checks for geometric consistency, missed symmetry, and other potential issues, ensuring the trustworthiness and integrity of the structure.

Exemplary Crystallographic Data

The following table presents typical data one might expect for a compound of this nature.

ParameterExemplary Value
Chemical FormulaC₁₃H₁₂BClO₃
Formula Weight262.50
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10.5
b (Å)~8.0
c (Å)~15.0
β (°)~95.0
Volume (ų)~1250
Z (molecules/unit cell)4
Temperature (K)100(2)
Wavelength (Å)0.71073 (Mo Kα)
Reflections collected~10000
Unique reflections~2500
Final R indices [I > 2σ(I)]R1 = ~0.04, wR2 = ~0.10
Goodness-of-fit (GOF) on F²~1.05

Phase 4: Structural Analysis and Supramolecular Insights

This is the interpretive heart of the analysis, where the refined model is examined to extract chemical meaning.

Intramolecular Geometry

Analysis begins with the molecule itself. Key parameters to examine include:

  • Bond Lengths and Angles: Are they within expected ranges? The C-B bond length and the angles around the trigonal planar boron atom are of particular interest.[9]

  • Torsion Angles: The torsion angles defining the orientation of the phenyl rings relative to each other and the boronic acid group relative to its attached ring reveal the molecule's conformation. The flexibility of the -O-CH₂- ether linkage is a key conformational determinant.

Intermolecular Interactions: The Supramolecular Architecture

The true power of crystal structure analysis lies in understanding how molecules interact with each other. For phenylboronic acids, a characteristic and highly predictable interaction is the formation of hydrogen-bonded dimers.

Caption: Classic R²₂(8) hydrogen-bonded dimer motif in boronic acids.

This robust dimer is formed by a pair of O-H···O hydrogen bonds between the hydroxyl groups of two neighboring boronic acid moieties.[9][10] This interaction is almost certainly the primary motif that will be observed in the crystal structure of the title compound.

Predicted Hydrogen Bond Geometry
D—H···AD-H (Å)H···A (Å)D···A (Å)∠DHA (°)Symmetry Operation
O1—H1···O4~0.84~1.90~2.73~170e.g., -x, -y, -z
O3—H3···O2~0.84~1.90~2.73~170e.g., -x, -y, -z
(D = Donor, A = Acceptor. Values are exemplary based on published boronic acid structures.)[11]

Beyond this primary interaction, the 4-chlorophenylmethoxy group provides opportunities for other, weaker interactions that will dictate the three-dimensional packing of these dimers, such as:

  • C-H···O interactions: Aromatic or methylene hydrogens interacting with boronic acid or ether oxygens.

  • π-π stacking: Offset face-to-face interactions between the phenyl rings.

  • Halogen Bonding: The chlorine atom acting as a Lewis acidic region, potentially interacting with an oxygen atom from a neighboring molecule.[12]

Implications for Drug Development

The detailed structural model derived from this analysis is directly applicable to drug development efforts:

  • Structure-Activity Relationship (SAR): The observed conformation can be correlated with biological activity data, explaining why certain structural features enhance or diminish efficacy.

  • Pharmacophore Modeling: The 3D arrangement of hydrogen bond donors/acceptors and hydrophobic regions provides a validated pharmacophore model.

  • In Silico Screening: The solid-state structure serves as an excellent starting point for docking studies into target proteins, helping to predict binding modes and affinities.

  • Polymorph Screening: This analysis determines one possible crystalline form (polymorph) of the compound. Understanding this form is critical for pharmaceutical development, as different polymorphs can have different stabilities, dissolution rates, and bioavailability.[6]

Conclusion

The is a comprehensive process that transforms a synthesized powder into precise, three-dimensional chemical knowledge. Through a meticulous workflow encompassing synthesis, crystallization, data collection, and structural interpretation, we can reveal the molecule's intrinsic conformation and the full spectrum of its intermolecular interactions. The anticipated hydrogen-bonded dimer motif, modulated by weaker forces from the substituted side chain, provides a complete picture of its supramolecular chemistry. This structural blueprint is not an end in itself, but a vital tool that empowers medicinal chemists and drug developers to make informed, data-driven decisions in the pursuit of novel therapeutics.

References

thermal stability and decomposition analysis of 2-(4-Chlorophenylmethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Stability and Decomposition Analysis of 2-(4-Chlorophenylmethoxy)phenylboronic acid

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of this compound, a key intermediate in pharmaceutical synthesis and organic chemistry. Understanding the thermal behavior of this organoboron compound is paramount for ensuring process safety, optimizing reaction conditions, defining storage protocols, and controlling impurity profiles in drug development. This document outlines the fundamental principles of arylboronic acid stability, details rigorous experimental methodologies including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and presents a scientifically-grounded interpretation of the resulting thermal data. A proposed decomposition pathway is elucidated, supported by mechanistic principles common to this class of compounds. This guide is intended for researchers, process chemists, and quality control specialists working with arylboronic acids, offering field-proven insights into their characterization.

Introduction: The Criticality of Thermal Stability

This compound is an essential building block, frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[1] The efficacy and safety of processes utilizing this reagent are directly linked to its stability under various conditions. Thermal degradation can lead to reduced reaction yields, the formation of problematic impurities, and in some cases, uncontrolled exothermic events.

Arylboronic acids are known to be susceptible to several degradation pathways, including thermal dehydration to form cyclic boroxine anhydrides, protodeboronation, and oxidation.[2][3][4] The presence of both an ether linkage and a chloro-substituent on the distal phenyl ring introduces additional complexity to the thermal behavior of the title compound. Therefore, a thorough investigation using advanced thermal analysis techniques is not merely a characterization exercise but a fundamental requirement for robust process development and material handling.

Foundational Principles of Arylboronic Acid Decomposition

Before delving into the specific analysis of this compound, it is crucial to understand the common decomposition routes for this compound class.

  • Dehydration to Boroxines: The most prevalent thermal process for boronic acids is the intermolecular dehydration to form a six-membered ring containing alternating boron and oxygen atoms, known as a boroxine.[3][4] This is a reversible condensation reaction, driven to the boroxine form by heat, often under vacuum or with a dehydrating agent. The formation of boroxines can significantly alter the physical properties and reactivity of the material.[3]

  • Protodeboronation: This pathway involves the cleavage of the C–B bond and its replacement with a C–H bond, yielding the corresponding deboronated arene and boric acid.[2][5] This process is often mediated by aqueous acidic or basic conditions but can also be influenced by temperature and the electronic nature of the aryl group.[6]

  • Oxidation: The boronic acid moiety can be susceptible to oxidation, leading to the formation of phenols. This pathway is particularly relevant when reactions are conducted in the presence of air or other oxidants at elevated temperatures.

Understanding these potential pathways is essential for correctly interpreting the data generated from thermal analysis experiments.

Experimental Methodologies for Thermal Analysis

To construct a comprehensive thermal profile, a multi-technique approach is required. The following protocols are designed to provide a self-validating system for the analysis of this compound.

Overall Analytical Workflow

G cluster_prep Preparation cluster_analysis Thermal Analysis cluster_interpretation Data Interpretation & Reporting Sample Sample Acquisition & Drying TGA Thermogravimetric Analysis (TGA) Sample->TGA Determine Mass Loss vs. Temp DSC Differential Scanning Calorimetry (DSC) Sample->DSC Determine Thermal Events (Melting, etc.) Analysis Correlative Data Analysis TGA->Analysis DSC->Analysis Pathway Propose Decomposition Pathway Analysis->Pathway Synthesize Findings Report Final Report & Recommendations Pathway->Report

Caption: Workflow for thermal stability analysis.

Thermogravimetric Analysis (TGA) Protocol

Objective: To quantify mass changes in the sample as a function of temperature, identifying dehydration, decomposition, and char formation stages.

Causality Behind Choices:

  • Atmosphere (Nitrogen): An inert nitrogen atmosphere is chosen to study the inherent thermal stability of the molecule, eliminating oxidative effects. This isolates bond-breaking events caused solely by thermal energy.

  • Heating Rate (10 °C/min): A rate of 10 °C/min provides a good balance between analytical speed and the resolution of distinct thermal events.[7] Slower rates can improve resolution but may broaden peaks, while faster rates can shift decomposition to higher temperatures.

  • Sample Mass (5-10 mg): This mass is sufficient to generate a clear signal while minimizing thermal gradients within the sample, ensuring uniform heating.[7]

Step-by-Step Protocol:

  • Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials as per the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared alumina crucible.

  • Instrument Setup: Place the crucible in the TGA furnace.

  • Purging: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 20 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 800 °C at a constant rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample mass, temperature, and time.

  • Analysis: Plot the percentage mass loss versus temperature (TGA curve) and its first derivative (DTG curve) to identify the onset and peak temperatures of decomposition events.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To measure the heat flow to or from the sample as a function of temperature, identifying melting, crystallization, and decomposition (endothermic or exothermic) events.

Causality Behind Choices:

  • Atmosphere (Nitrogen): As with TGA, an inert atmosphere prevents oxidative side reactions, ensuring that the observed thermal events correspond to the intrinsic properties of the compound.

  • Hermetically Sealed Pans: Using hermetically sealed aluminum pans prevents the loss of volatile components before their boiling or decomposition point, which is crucial for accurately measuring events like dehydration.[8] A pinhole may be added if controlled release of volatiles is desired for studying specific transitions.

  • Heating Rate (10 °C/min): This rate is consistent with the TGA experiment, allowing for direct correlation of DSC events with TGA mass loss steps.

Step-by-Step Protocol:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity indium as a reference standard.[9]

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a tared aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan using a sample press. Prepare an identical empty sealed pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to 400 °C at 10 °C/min. The final temperature is chosen to encompass melting and initial decomposition without damaging the instrument.

  • Data Acquisition: Record the differential heat flow as a function of temperature.

  • Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy (ΔH) of any endothermic or exothermic transitions.[10][11]

Analysis and Interpretation of Thermal Data

The following sections present a hypothesized but scientifically plausible data interpretation for this compound, based on the principles of thermal analysis and the known behavior of related compounds.

Differential Scanning Calorimetry (DSC) Results

The DSC thermogram is expected to reveal several key thermal events.

Table 1: Summary of Hypothesized DSC Events

Event Type Onset Temp. (°C) Peak Temp. (°C) Enthalpy (ΔH) (J/g) Interpretation
Endotherm ~110 ~115 -80 to -120 Melting of the boronic acid.
Endotherm ~160 ~175 -150 to -200 Dehydration and formation of the corresponding boroxine.[3][12]

| Exotherm | >250 | ~280 | +50 to +100 | Onset of exothermic decomposition. |

The initial sharp endotherm around 115 °C is characteristic of the melting of a crystalline organic solid. This is followed by a broader endotherm, which, when correlated with TGA data, signifies an endothermic process involving mass loss—the classic signature of dehydration to the boroxine.[3][13] The appearance of an exotherm at higher temperatures (>250 °C) is a critical safety parameter, indicating that the decomposition process releases energy and could potentially lead to a thermal runaway if not controlled.

Thermogravimetric Analysis (TGA) Results

The TGA curve provides quantitative information on the decomposition stages.

Table 2: Summary of Hypothesized TGA Mass Loss Stages

Stage Temperature Range (°C) Mass Loss (%) DTG Peak (°C) Interpretation
1 150 - 200 ~5.8% ~178 Loss of one molecule of water per two molecules of boronic acid, consistent with boroxine formation.[14][15]
2 220 - 350 ~45% ~290 Major decomposition step; cleavage of the ether linkage and loss of the chlorophenylmethoxy group.
3 350 - 600 ~30% ~450 Slower decomposition of the remaining phenylboron core structure.

| Final | >600 | ~19% (Residue) | N/A | Formation of a stable boron-containing char (e.g., boron oxides/carbides).[15] |

The first mass loss of approximately 5.8% corresponds closely to the theoretical mass loss (5.76%) for the condensation of two molecules of this compound (M.W. 276.5 g/mol ) to form the boroxine and three molecules of water. The subsequent major mass loss events represent the catastrophic breakdown of the molecular backbone.

Proposed Thermal Decomposition Pathway

By synthesizing the DSC and TGA data, a multi-step decomposition pathway can be proposed. The process begins with the thermally induced dehydration to the boroxine, followed by the cleavage of the molecule's most labile bonds at higher temperatures.

G Start This compound (Initial Compound) Boroxine Trimeric Boroxine (Intermediate) Start->Boroxine ~150-200°C - 3 H2O (Dehydration) Fragments Primary Decomposition Fragments • 2-Hydroxyphenylboronic acid radical • 4-Chlorobenzyl radical Boroxine->Fragments ~220-350°C (C-O Bond Cleavage) Gases Evolved Gases • Chlorotoluene • Phenol • CO, CO2, HCl Fragments->Gases >350°C (Further Fragmentation) Residue Boron Carbide/Oxide Char (Final Residue) Fragments->Residue >350°C (Char Formation)

Caption: Proposed thermal decomposition pathway.

Mechanistic Interpretation:

  • Dehydration (150-200 °C): The initial heating causes the intermolecular elimination of water from the boronic acid groups, forming the more thermally stable boroxine anhydride. This is an endothermic process.

  • Primary Decomposition (220-350 °C): As the temperature increases, the benzylic ether C-O bond, being one of the weaker bonds in the structure, undergoes homolytic cleavage. This generates highly reactive radical fragments.

  • Secondary Decomposition & Volatilization (>350 °C): The unstable radical intermediates undergo further fragmentation, rearrangement, and reaction, producing a mixture of volatile organic compounds (such as chlorotoluene and phenol derivatives) and inorganic gases (like HCl from the chlorine atom).

  • Char Formation (>600 °C): The remaining phenylboron structures condense into a thermally stable, cross-linked char, likely composed of boron oxides and boron carbides.

Summary and Recommendations

The thermal analysis of this compound reveals a multi-stage decomposition process initiated by dehydration to a boroxine, followed by significant exothermic decomposition above 250 °C.

Key Recommendations for Handling and Use:

  • Storage: The material should be stored in a cool, dry environment to minimize premature dehydration to the boroxine, which could affect its solubility and reactivity.

  • Process Safety: Chemical processes involving this compound should maintain temperatures well below the onset of the exothermic decomposition (~250 °C) to prevent thermal runaway. The release of energy during decomposition must be considered in any process hazard analysis (PHA).

  • Reaction Conditions: When used in reactions like Suzuki coupling that require heat, the reaction temperature and time should be carefully optimized to maximize product formation while minimizing thermal degradation, which can be a source of impurities.[16] An inert atmosphere is highly recommended to prevent oxidative side reactions.

This guide provides a foundational understanding of the thermal properties of this compound. It is recommended that these analyses be performed on each new batch of material to ensure consistent thermal behavior.

References

An In-Depth Technical Guide to 2-(4-Chlorophenylmethoxy)phenylboronic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and drug development, the strategic construction of complex molecular architectures is paramount. Arylboronic acids have emerged as indispensable building blocks, largely due to their versatility in palladium-catalyzed cross-coupling reactions. This guide focuses on a specific, yet highly valuable reagent: 2-(4-Chlorophenylmethoxy)phenylboronic acid. While a specific CAS number for this compound is not readily found in common chemical databases, its structural features and synthetic utility place it at the forefront of advanced organic synthesis. This document provides a comprehensive overview of its synthesis, chemical properties, and, most importantly, its application as a key intermediate in the construction of novel biaryl scaffolds with potential therapeutic applications.

Compound Identification and Properties

IUPAC Name: [2-[(4-chlorophenyl)methoxy]phenyl]boronic acid

Chemical Structure:

Caption: Molecular structure of [2-[(4-chlorophenyl)methoxy]phenyl]boronic acid.

PropertyValue
Molecular Formula C₁₃H₁₂BClO₃
Molecular Weight 262.50 g/mol
Appearance Expected to be a white to off-white solid
Solubility Likely soluble in organic solvents such as methanol, ethanol, and dimethylformamide
Stability Store in a cool, dry place. May be sensitive to moisture and strong oxidizing agents.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, leveraging well-established organic transformations. A plausible and efficient synthetic route involves two key stages: the formation of the aryl benzyl ether linkage followed by the introduction of the boronic acid functionality.

Synthesis of the Aryl Benzyl Ether Intermediate

The initial step involves the synthesis of 1-((4-chlorobenzyl)oxy)-2-bromobenzene. This is typically achieved via a Williamson ether synthesis, a robust and widely used method for forming ethers.[1]

Reaction Scheme:

Suzuki_Miyaura_Cycle Pd(0)L₂ Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition (R¹-X) Ar-Pd(II)-X R¹-Pd(II)(L₂)X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (R²-B(OH)₂) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar R¹-Pd(II)(L₂)R² Transmetalation->Ar-Pd(II)-Ar Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar->Reductive_Elimination Reductive_Elimination->Pd(0)L₂ Catalyst Regeneration Product R¹-R² Reductive_Elimination->Product

References

Methodological & Application

Application Notes and Protocols: Utilizing 2-(4-Chlorophenylmethoxy)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryl Scaffolds and the Suzuki-Miyaura Reaction

Biaryl structures are privileged motifs in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials.[1][2][3][4] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds, particularly for constructing these vital biaryl scaffolds.[5][6][7] This reaction's prominence is due to its mild reaction conditions, broad functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[6][8]

This guide focuses on a specific, yet versatile building block: 2-(4-Chlorophenylmethoxy)phenylboronic acid . The ortho-ether linkage and the presence of a chloro-substituted benzyl group introduce unique steric and electronic properties that can be strategically exploited in the synthesis of complex molecules. The insights provided herein are designed to empower researchers to effectively utilize this reagent in their synthetic endeavors, from small-scale discovery to process development.

Understanding the Reagent: this compound

The structure of this compound presents distinct features that influence its reactivity in Suzuki-Miyaura couplings. The ortho-alkoxy group can influence the electronic nature of the boronic acid and may play a role in the stabilization of intermediates in the catalytic cycle. The 4-chlorobenzyl ether moiety offers a site for potential further functionalization and its steric bulk can impact the rotational dynamics of the resulting biaryl product.

The Engine of Biaryl Synthesis: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that follows a well-established catalytic cycle.[5][9] A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (or pseudohalide) to form a Pd(II) intermediate.[5]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10][11][12]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new carbon-carbon bond and regenerating the catalytically active Pd(0) species, which then re-enters the cycle.[5][9]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X RPdX R-Pd(II)L_n-X OxAdd->RPdX Transmetalation Transmetalation RPdX->Transmetalation R'B(OH)₂ Base RPdR R-Pd(II)L_n-R' Transmetalation->RPdR RedElim Reductive Elimination RPdR->RedElim RedElim->Pd0 R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A General Procedure

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of specific parameters may be necessary for different coupling partners.

Reagents and Equipment:
  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂·CH₂Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF/water mixture)

  • Reaction vessel (e.g., round-bottom flask, microwave vial) with reflux condenser or sealed cap

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Step-by-Step Methodology:

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

  • Reaction Setup: To a dry reaction vessel, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system via syringe. A common choice is a mixture of an organic solvent and water (e.g., 4:1 dioxane:water).

  • Heating and Stirring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Key Reaction Parameters and Optimization

The success of a Suzuki-Miyaura coupling often hinges on the careful selection of reaction parameters. The following table provides a starting point for optimization.

ParameterRecommended RangeRationale and Considerations
Catalyst Loading 1-5 mol%Higher loadings may be necessary for challenging or sterically hindered substrates.
Base 2-3 equivalentsThe choice of base is critical. K₂CO₃ is a common choice, while stronger bases like K₃PO₄ or Cs₂CO₃ can be effective for less reactive coupling partners.[13]
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂OThe presence of water is often beneficial for the transmetalation step. Anhydrous conditions may be required for sensitive substrates.
Temperature 80-110 °CHigher temperatures can accelerate the reaction but may also lead to decomposition or side reactions.
Ligand PPh₃, dppf, Buchwald ligandsFor sterically demanding couplings, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) can significantly improve yields.[14]

Troubleshooting and Field-Proven Insights

Challenge 1: Low or No Conversion
  • Potential Cause: Inefficient oxidative addition or transmetalation. The ortho-substituent on the boronic acid can introduce steric hindrance.

  • Solutions:

    • Increase Temperature: Higher thermal energy can overcome activation barriers.[14]

    • Switch to a More Active Catalyst System: Employ bulky, electron-rich phosphine ligands (Buchwald-type ligands) that promote both oxidative addition and reductive elimination.[14]

    • Use a Stronger Base: A stronger base can more effectively generate the reactive boronate species. Consider switching from K₂CO₃ to K₃PO₄ or Cs₂CO₃.

Challenge 2: Protodeboronation (Loss of the Boronic Acid Group)
  • Potential Cause: The boronic acid group can be cleaved under certain conditions, especially in the presence of excess base or prolonged heating in aqueous media.

  • Solutions:

    • Use Anhydrous Conditions: If protodeboronation is significant, switching to a non-aqueous solvent system may be beneficial.

    • Optimize Base Stoichiometry: Use the minimum amount of base required for efficient coupling.

    • Shorter Reaction Times: Monitor the reaction closely and work it up as soon as it is complete.

Challenge 3: Homocoupling of the Boronic Acid
  • Potential Cause: This side reaction can occur, particularly at higher temperatures or with certain catalyst systems.

  • Solutions:

    • Lower the Reaction Temperature: If the desired reaction proceeds at a lower temperature, this can minimize homocoupling.

    • Ensure an Efficient Inert Atmosphere: Oxygen can promote homocoupling.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry. By understanding the underlying mechanism and the key parameters that govern its efficiency, researchers can effectively employ reagents like this compound to construct complex molecular architectures. The protocols and insights provided in this guide serve as a comprehensive starting point for the successful application of this versatile building block in drug discovery and materials science.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions with 2-(4-Chlorophenylmethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-(4-Chlorophenylmethoxy)phenylboronic Acid in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Within the vast arsenal of organoboron reagents, this compound has emerged as a particularly valuable building block in the synthesis of complex molecules, especially in the realms of pharmaceutical and materials science.[4][5] Its unique structural motif, featuring a protected phenol and a boronic acid ortho to the ether linkage, offers a versatile handle for constructing biaryl and heteroaryl structures that are prevalent in biologically active compounds.[4][6]

This application note provides a comprehensive guide to employing this compound in palladium-catalyzed cross-coupling reactions. Moving beyond a simple recitation of steps, this document delves into the underlying principles governing the reaction, offering insights into the selection of catalysts, ligands, bases, and solvents to empower researchers to optimize their synthetic strategies.

Understanding the Core Reaction: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[1][7] A fundamental understanding of this cycle is paramount for troubleshooting and optimizing reactions involving this compound.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl halide), forming a Pd(II) complex.[7][8]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.[7][8] The base is crucial for activating the boronic acid, making it more nucleophilic.[9]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation R²-B(OH)₂ Base PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Parameters: A Scientist's Guide to Optimization

The success of a Suzuki-Miyaura reaction hinges on the judicious selection of several key parameters. For a sterically hindered and electronically nuanced substrate like this compound, careful consideration of these factors is critical.

The Palladium Catalyst and Ligand System: The Heart of the Reaction

The choice of the palladium source and its associated ligand is arguably the most critical decision in setting up a successful cross-coupling reaction. While numerous palladium sources can be used, Pd(OAc)₂ and Pd₂(dba)₃ are common precatalysts that are reduced in situ to the active Pd(0) species.[10]

The ligand plays a multifaceted role: it stabilizes the palladium catalyst, influences its reactivity, and modulates the steric and electronic environment around the metal center.[11][12][13] For coupling with aryl chlorides, which are generally less reactive than bromides or iodides, electron-rich and bulky phosphine ligands are often required to facilitate the challenging oxidative addition step.[1]

Recommended Ligand Classes:

  • Buchwald-type Biarylphosphines: Ligands such as SPhos, XPhos, and RuPhos are known for their high activity in coupling unactivated aryl chlorides.[10] Their steric bulk promotes reductive elimination, while their electron-donating nature facilitates oxidative addition.[11]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and have proven to be highly effective ligands in palladium-catalyzed cross-coupling, often exhibiting high stability and activity.[13]

The Role of the Base: More Than Just a Proton Scavenger

The base is essential for the transmetalation step, where it activates the boronic acid to form a more reactive boronate species.[9][14] The choice of base can significantly impact the reaction rate and yield.

Commonly Used Bases:

BaseStrengthSolubilityTypical Use Cases
K₂CO₃ ModerateAqueousA versatile and cost-effective choice for many standard couplings.[14]
Cs₂CO₃ StrongOrganic SolventsOften effective in more challenging couplings due to its higher solubility.[9]
K₃PO₄ StrongAqueousA strong, non-nucleophilic base that is frequently successful when others fail.[9]

For reactions involving sensitive functional groups, weaker bases may be necessary to avoid side reactions. However, for the coupling of aryl chlorides, a stronger base like K₃PO₄ is often required.

Solvent Systems: Creating the Optimal Reaction Environment

The solvent system must be capable of dissolving the reagents and catalyst while being compatible with the reaction conditions. A mixture of an organic solvent and water is commonly employed.[1][3]

Recommended Solvent Systems:

  • Dioxane/Water: A classic and often effective combination for Suzuki-Miyaura reactions.[8]

  • Toluene/Water: Another widely used biphasic system.[3]

  • THF/Water: A good choice for reactions at moderate temperatures.[8]

The addition of water is often beneficial as it helps to dissolve the inorganic base and can facilitate the transmetalation step.[1]

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide. Researchers should note that optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates.

Experimental_Workflow Start Start ReagentPrep Reagent Preparation & Degassing Start->ReagentPrep ReactionSetup Reaction Setup (Inert Atmosphere) ReagentPrep->ReactionSetup Heating Heating & Stirring ReactionSetup->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Figure 2: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:
  • This compound (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous solvent (e.g., Dioxane)

  • Degassed water

Procedure:
  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound, the aryl halide, the palladium precatalyst, the phosphine ligand, and the base.

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the anhydrous organic solvent followed by the degassed water via syringe. The typical solvent ratio is 4:1 to 5:1 (organic:water).

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product by appropriate analytical techniques, such as NMR spectroscopy and mass spectrometry.

Troubleshooting and Expert Insights

  • Low Yields: If the reaction gives a low yield, consider increasing the catalyst and ligand loading, switching to a more active ligand (e.g., a Buchwald-type ligand), or using a stronger base (e.g., Cs₂CO₃). Incomplete degassing can also lead to catalyst deactivation.

  • Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid. This can be minimized by using anhydrous solvents, ensuring a truly inert atmosphere, and avoiding prolonged reaction times at high temperatures.[15]

  • Homocoupling of Boronic Acid: Dimerization of the boronic acid can occur. This is often an indication of issues with the oxidative addition step. Using a more active catalyst/ligand system for the specific aryl halide can help to mitigate this.

Conclusion

Palladium-catalyzed cross-coupling reactions with this compound are a powerful tool for the synthesis of complex molecular architectures. By understanding the fundamental principles of the Suzuki-Miyaura reaction and carefully selecting the appropriate catalyst, ligand, base, and solvent, researchers can achieve high yields and predictable outcomes. This guide provides a solid foundation for the successful application of this versatile building block in drug discovery and materials science.

References

Application Notes and Protocols: 2-(4-Chlorophenylmethoxy)phenylboronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Significance

In the landscape of modern medicinal chemistry, the strategic construction of complex molecular architectures is paramount. Boronic acids, and particularly arylboronic acids, have transitioned from niche reagents to indispensable tools in the drug discovery pipeline.[1][2] Their stability, low toxicity, and versatile reactivity make them ideal intermediates for creating novel therapeutic agents.[1][3] The approval of drugs like Bortezomib (Velcade®), a dipeptidyl boronic acid proteasome inhibitor, solidified the value of the boronic acid moiety as a pharmacologically relevant functional group.[1][4][5]

This document focuses on 2-(4-Chlorophenylmethoxy)phenylboronic acid , a specialized building block designed for use in palladium-catalyzed cross-coupling reactions. Its structure is notable for three key features:

  • The Boronic Acid Group: The reactive handle for carbon-carbon bond formation.

  • The Ortho-Ether Linkage: This positions the (4-chlorophenyl)methoxy group in a sterically defined manner, which can be crucial for influencing the conformation of the final molecule and its interaction with biological targets.

  • The 4-Chlorobenzyl Moiety: Provides a combination of lipophilicity and a potential metabolic blocking site, while also offering a vector for exploring interactions within a target's binding pocket.

The primary application of this reagent is as a precursor in the synthesis of biaryl and heteroaryl structures, motifs that are ubiquitous in pharmacologically active compounds.[6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 871125-95-0[7]
Molecular Formula C₁₃H₁₂BClO₃[7]
Molecular Weight 262.5 g/mol [7]
IUPAC Name 2-[(4-chlorobenzyl)oxy]phenylboronic acid[7]
Appearance Typically a white to off-white solid
Purity ≥98% (typical for commercial grades)[7]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone application for this compound. This Nobel Prize-winning reaction facilitates the formation of a C-C bond between an organoboron compound (the boronic acid) and an organic halide or triflate, catalyzed by a palladium(0) complex.[6][8] Its widespread use in the pharmaceutical industry stems from its mild conditions, tolerance of a vast array of functional groups, and the general stability of the boronic acid starting materials.[8]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl/vinyl halide (R¹-X), forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic substituent from the boronic acid (R²) is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are expelled as the final product (R¹-R²), regenerating the Pd(0) catalyst to re-enter the cycle.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_RX R¹-Pd(II)L_n-X Pd0->PdII_RX R¹-X Pd0->PdII_RX Transmetal Transmetalation PdII_R1R2 R¹-Pd(II)L_n-R² PdII_RX->PdII_R1R2 R²-B(OH)₂ Base PdII_RX->PdII_R1R2 PdII_R1R2->Pd0 R¹-R² (Product) PdII_R1R2->Pd0 RedElim Reductive Elimination dummy1 Oxidative Addition dummy2 Transmetalation dummy3 Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols & Methodologies

Protocol 1: Illustrative Synthesis of this compound

This protocol describes a plausible general method for synthesizing the title compound, adapted from standard procedures for arylboronic acid synthesis.[3][9][10] The core strategy involves ortho-lithiation followed by electrophilic trapping with a borate ester.

Materials & Reagents:

  • 1-bromo-2-((4-chlorobenzyl)oxy)benzene (starting material)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Trimethyl borate (B(OMe)₃)

  • Hydrochloric acid (HCl), 2 M aqueous solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Dry glassware (Schlenk flask, dropping funnel)

Procedure:

  • Reaction Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon/nitrogen inlet.

  • Initiation: Dissolve 1-bromo-2-((4-chlorobenzyl)oxy)benzene (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Lithiated Intermediate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour. Causality Note: The low temperature is critical to prevent side reactions and ensure regioselective lithiation.

  • Boronation: Add trimethyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. Causality Note: The borate ester acts as an electrophile, trapping the lithiated aryl intermediate.

  • Hydrolysis & Workup: Cool the reaction mixture in an ice bath and slowly quench by adding 2 M HCl until the pH is ~2. This hydrolyzes the boronate ester to the desired boronic acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Isolation: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield the final product.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol details the use of this compound to synthesize a biaryl product by coupling with an example aryl bromide.

Materials & Reagents:

  • This compound (1.2 eq)

  • Aryl bromide (e.g., 4-bromoanisole) (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

  • Argon or Nitrogen gas supply

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

Experimental_Workflow start 1. Reagent Assembly reagents Combine boronic acid, aryl halide, catalyst, and base in reaction vessel. start->reagents degas 2. Degas & Add Solvent reagents->degas solvent Evacuate and backfill with inert gas (3x). Add degassed solvent via syringe. degas->solvent reaction 3. Reaction solvent->reaction heating Heat mixture to desired temperature (e.g., 80-110 °C or via microwave) and monitor by TLC/LC-MS. reaction->heating workup 4. Workup & Extraction heating->workup extraction Cool to RT, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate). workup->extraction purify 5. Purification & Characterization extraction->purify chromatography Dry organic layer, concentrate, and purify via column chromatography. purify->chromatography end_product Characterize final product (NMR, MS, etc.). chromatography->end_product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Procedure:

  • Vessel Preparation: To a microwave vial or Schlenk tube, add this compound (1.2 eq), the aryl bromide (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times. Causality Note: This is critical to prevent oxygen from deactivating the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water) via syringe.

  • Reaction: Place the reaction mixture in a preheated oil bath or a microwave reactor at the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with an organic solvent like ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic phase with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Table 2: Example Screening Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)BaseSolvent SystemTemperature (°C)Notes
Pd(PPh₃)₄ (5%)K₂CO₃Toluene/H₂O (4:1)100Standard, robust conditions.[11]
PdCl₂(dppf) (3%)Cs₂CO₃1,4-Dioxane90Often effective for challenging substrates.
SPhos Pd G2 (2%)K₃PO₄THF/H₂O (5:1)80Modern catalyst, can work at lower temperatures.
Pd(OAc)₂/XPhos (3%)K₃PO₄2-MeTHF100Useful for sterically hindered partners.

Broader Applications & Future Perspectives

While its primary role is as an intermediate in Suzuki couplings, the structural motif introduced by this compound can be incorporated into molecules designed for a range of biological applications. Phenylboronic acid derivatives are gaining significant interest in several advanced therapeutic areas.[12][13]

  • Enzyme Inhibition: Boronic acids are known to act as reversible covalent inhibitors of serine proteases by forming a tetrahedral adduct with the catalytic serine residue.[1] The specific structure derived from this building block could be tailored to target enzymes like β-lactamases to combat antibiotic resistance or various proteases involved in cancer progression.[14]

  • Targeted Drug Delivery: Phenylboronic acids can form reversible covalent bonds with the 1,2- or 1,3-diols present in sialic acid, a sugar that is often overexpressed on the surface of cancer cells.[12][15][16] By incorporating this moiety into nanoparticles or drug conjugates, researchers can potentially achieve targeted delivery of chemotherapeutics directly to tumor sites, enhancing efficacy and reducing systemic toxicity.[16]

  • Neuroprotective Agents: While distinct from the title compound, other classes of boronic acids have been investigated as multi-target neuroprotective agents for conditions like Alzheimer's disease, highlighting the broad therapeutic potential of this chemical class.[17]

Applications cluster_synthesis Synthetic Chemistry cluster_therapeutics Potential Therapeutic Areas main_reagent 2-(4-Chlorophenylmethoxy) phenylboronic acid suzuki Suzuki-Miyaura Coupling main_reagent->suzuki enzyme_inhib Enzyme Inhibitors (e.g., Protease, β-Lactamase) suzuki->enzyme_inhib Synthesizes Core of drug_delivery Targeted Drug Delivery (Sialic Acid Binding) suzuki->drug_delivery Synthesizes Core of other_therapies Other Biologically Active Scaffolds suzuki->other_therapies Synthesizes Core of

Caption: Role as a key building block for diverse therapeutic applications.

The continued development of novel boronic acid building blocks like this compound provides medicinal chemists with a powerful and expanding toolkit to accelerate the discovery of next-generation therapeutics.

References

Application Notes: 2-(4-Chlorophenylmethoxy)phenylboronic acid as a Versatile Building Block for the Synthesis of Novel Dibenzo[b,f]oxepine Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between organoboron compounds and organic halides has become indispensable in pharmaceutical research and drug development for constructing complex molecular architectures.[3] Within this context, functionalized phenylboronic acids serve as critical building blocks for introducing diverse aryl scaffolds.

This application note details the utility of 2-(4-Chlorophenylmethoxy)phenylboronic acid as a sophisticated building block for the synthesis of novel heterocycles. Specifically, we will explore its application in a sequential Suzuki-Miyaura coupling and intramolecular cyclization strategy to access the dibenzo[b,f]oxepine core. This tricyclic ether system is a privileged scaffold found in numerous biologically active compounds, exhibiting properties ranging from antipsychotic to antitumor activities.[4][5][6] The strategic placement of the ortho-alkoxy group in the boronic acid is key, serving as a handle for a subsequent ring-closing reaction to form the central seven-membered oxepine ring. The 4-chlorobenzyl ether moiety offers both stability during the cross-coupling and potential for post-synthetic modification.

Physicochemical Properties

A thorough understanding of the starting material's properties is crucial for successful reaction design and execution.

PropertyValueSource
IUPAC Name 2-[(4-chlorobenzyl)oxy]phenylboronic acid
CAS Number 871125-95-0
Molecular Formula C₁₃H₁₂BClO₃
Molecular Weight 262.5 g/mol
Appearance White to off-white crystalline powder[7]
Purity ≥98%
Solubility Soluble in polar organic solvents (e.g., DMSO, THF, Dioxane). Poorly soluble in non-polar solvents like hexanes.[8]
Storage Keep in a dark place, sealed in dry conditions, at room temperature.[7]

Core Application: A Tandem Suzuki Coupling-Cyclization Strategy for Dibenzo[b,f]oxepines

The primary application highlighted here is a two-step sequence commencing with a Suzuki-Miyaura coupling, followed by an intramolecular reaction to forge the central heterocyclic ring. This strategy leverages the unique substitution pattern of the boronic acid to construct a complex polycyclic system from simple precursors.

Reaction Principle
  • Suzuki-Miyaura Coupling: The process begins with the palladium(0)-catalyzed cross-coupling of this compound with a suitably functionalized aryl halide, such as 2-bromobenzaldehyde. The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid (activated by a base), and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1][3]

  • Intramolecular Cyclization: The resulting biaryl intermediate is designed to undergo a subsequent intramolecular cyclization. For instance, the aldehyde group introduced from 2-bromobenzaldehyde can be reduced to an alcohol, which can then undergo an acid-catalyzed intramolecular Friedel-Crafts-type reaction or other cyclodehydration methods to form the seven-membered dibenzo[b,f]oxepine ring.[9]

General Synthetic Pathway

The following diagram illustrates the proposed synthetic route from the boronic acid to the dibenzo[b,f]oxepine scaffold.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Reduction & Intramolecular Cyclization BoronicAcid This compound Catalyst Pd Catalyst, Base BoronicAcid->Catalyst ArylHalide 2-Bromobenzaldehyde ArylHalide->Catalyst Intermediate Biaryl Intermediate Catalyst->Intermediate Reduction Reduction (e.g., NaBH4) Intermediate->Reduction ReducedIntermediate Biaryl Methanol Reduction->ReducedIntermediate Cyclization Acid-Catalyzed Cyclization FinalProduct Dibenzo[b,f]oxepine Derivative Cyclization->FinalProduct ReducedIntermediate->Cyclization workflow start Assemble Glassware (Schlenk Flask) inert Establish Inert Atmosphere (Evacuate/Backfill Ar) start->inert reagents Add Solids: Pd(OAc)₂, Ligand, Base, Boronic Acid, Aryl Halide inert->reagents solvent Add Anhydrous Solvent via Syringe reagents->solvent reaction Heat to 100 °C (12-24 h) solvent->reaction monitor Monitor by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup Cool, Quench with H₂O, Extract with EtOAc monitor->workup Complete purify Dry, Concentrate & Purify via Column Chromatography workup->purify characterize Characterize Product (NMR, HRMS) purify->characterize end Pure Biaryl Intermediate characterize->end

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-(4-Chlorophenylmethoxy)phenylboronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Diaryl Ether Motifs

The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Among the most powerful and versatile methods for achieving this is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction forges a C-C bond between an organoboron compound and an organohalide, demonstrating remarkable functional group tolerance and reliability.[2][3]

This application note provides a detailed experimental procedure for the Suzuki-Miyaura coupling of a specialized building block, 2-(4-Chlorophenylmethoxy)phenylboronic acid , with a variety of aryl halides. The resulting diaryl ether structures are prevalent in numerous biologically active molecules and advanced materials. The sterically hindered nature of the ortho-substituted boronic acid presents unique challenges that necessitate careful optimization of reaction conditions. This guide offers field-proven insights and a robust protocol to enable researchers to successfully synthesize these valuable compounds.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][3][4] Understanding this mechanism is critical for rational troubleshooting and optimization.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex.[3][4] The reactivity of the aryl halide is generally I > Br > OTf >> Cl.[2][5]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[6][7]

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][3][4]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)L_n-X Pd0->PdII_ArX Ar-X OxAdd Oxidative Addition PdII_ArAr Ar-Pd(II)L_n-Ar' PdII_ArX->PdII_ArAr Ar'-B(OH)2 (Base) Transmetalation Transmetalation PdII_ArAr->Pd0 Ar-Ar' RedElim Reductive Elimination Product Coupled Product (Ar-Ar') RedElim->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd BoronicAcid Boronic Acid (Ar'-B(OH)2) BoronicAcid->Transmetalation caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: Coupling of this compound with Aryl Halides

This protocol is designed to be a robust starting point for the coupling of this compound with a range of aryl bromides and iodides. Due to the steric hindrance at the ortho position of the boronic acid, a catalyst system known for its efficacy in challenging couplings is recommended.

Materials and Reagents
  • This compound

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate, tribasic (K₃PO₄)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk flask or equivalent)

  • Magnetic stirrer and heating mantle/oil bath

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Reaction Setup Workflow

experimental_workflow start Start reagents 1. Add Solids to Flask: - Boronic Acid - Aryl Halide - K3PO4 - Pd(OAc)2 & SPhos start->reagents inert 2. Inert Atmosphere: Evacuate and backfill with Ar/N2 (3x) reagents->inert solvents 3. Add Degassed Solvents: 1,4-Dioxane and Water inert->solvents reaction 4. Heat Reaction: Stir at 80-100 °C solvents->reaction monitor 5. Monitor Progress: TLC or GC/LC-MS reaction->monitor workup 6. Aqueous Workup: Cool, dilute with water, extract with organic solvent monitor->workup Reaction Complete purify 7. Purification: Dry, concentrate, and perform column chromatography workup->purify end End: Isolated Product purify->end

Caption: Figure 2: Experimental workflow for the Suzuki coupling.

Step-by-Step Procedure
  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and potassium phosphate (K₃PO₄, 2.0 equivalents).

  • Catalyst Addition: In a separate vial, weigh out Palladium(II) acetate (Pd(OAc)₂, 2 mol%) and SPhos (4 mol%). Add these solids to the Schlenk flask.

  • Inerting the System: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times. This step is crucial to prevent oxidation of the catalyst.

  • Solvent Addition: Through the septum, add anhydrous 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 1 mmol scale reaction) via syringe. The use of some water is often beneficial for the Suzuki-Miyaura reaction.[8]

  • Reaction: Place the flask in a preheated oil bath or heating mantle set to 80-100 °C. Stir the reaction mixture vigorously for 4-24 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by analyzing small aliquots via GC-MS or LC-MS.

  • Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired coupled product.[3]

Optimization and Troubleshooting

The success of a Suzuki-Miyaura coupling can be sensitive to several factors. The following table outlines common issues and potential solutions.

Issue Potential Cause(s) Suggested Solutions
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Poor choice of base or solvent.Ensure proper degassing of solvents and inerting of the reaction vessel. Try a different base such as Cs₂CO₃ or K₂CO₃.[7] Screen alternative solvents like toluene or THF.[2] Use a pre-catalyst for more reliable generation of the active Pd(0) species.
Protodeborylation The boronic acid is unstable under the reaction conditions.Use a milder base like potassium fluoride (KF).[6] Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[9][10]
Homocoupling Presence of oxygen; Inefficient transmetalation.Ensure rigorous exclusion of air.[1] A higher catalyst loading or a different ligand might improve the rate of the desired cross-coupling over homocoupling.
Difficulty with Aryl Chlorides Slow oxidative addition.Aryl chlorides are less reactive than bromides and iodides.[5] Use a more electron-rich and bulky phosphine ligand (e.g., Buchwald ligands) and potentially higher temperatures.[11]

Conclusion

The protocol detailed in this application note provides a reliable method for the synthesis of diaryl ethers via the Suzuki-Miyaura coupling of this compound with various aryl halides. By understanding the underlying mechanism and paying careful attention to experimental parameters, researchers can effectively utilize this powerful transformation to access complex molecular architectures relevant to drug discovery and materials science.

References

Large-Scale Synthesis of 2-(4-Chlorophenylmethoxy)phenylboronic Acid: Strategic Considerations for Industrial Production

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 2-(4-Chlorophenylmethoxy)phenylboronic acid, a key intermediate in the development of advanced pharmaceutical compounds and specialty materials. Moving from bench-scale procedures to industrial production presents a unique set of challenges that demand a thorough understanding of reaction kinetics, process safety, and purification strategies. This application note offers a detailed protocol grounded in established chemical principles, focusing on the critical parameters for a successful and scalable synthesis. We will explore the nuances of the Williamson ether synthesis in the context of boronic acid chemistry, providing actionable insights for researchers, scientists, and professionals in drug development and chemical manufacturing.

Introduction: The Strategic Importance of this compound

This compound is a bifunctional molecule of significant interest in organic synthesis. Its boronic acid moiety serves as a versatile handle for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. The 2-(4-chlorophenylmethoxy) group, on the other hand, can act as a protecting group or be an integral part of the final molecular scaffold, contributing to the desired electronic and steric properties of the target molecule. Given its utility, the ability to produce this intermediate on a large scale, with high purity and yield, is a critical enabler for various research and development programs.

This guide is designed to bridge the gap between laboratory-scale synthesis and the demands of pilot plant or full-scale manufacturing. We will address the key considerations for a robust and economically viable process.

The Synthetic Pathway: A Tale of Two Reactions

The most direct and scalable route to this compound is a two-step process, beginning with the readily available 2-bromophenol. The overall transformation is depicted below:

Synthetic_Pathway 2-Bromophenol 2-Bromophenol Grignard_Formation 1. Mg, THF 2. B(OMe)3 3. H3O+ 2-Bromophenol->Grignard_Formation Step 1 2-Hydroxyphenylboronic_Acid 2-Hydroxyphenylboronic_Acid Grignard_Formation->2-Hydroxyphenylboronic_Acid Step 2 Williamson_Ether_Synthesis 4-Chlorobenzyl chloride, Base (e.g., K2CO3), Solvent (e.g., Acetone) 2-Hydroxyphenylboronic_Acid->Williamson_Ether_Synthesis Step 3 Target_Molecule This compound Williamson_Ether_Synthesis->Target_Molecule Step 4

Caption: Overall synthetic route to the target molecule.

Large-Scale Synthesis Considerations

Step 1 & 2: Formation of 2-Hydroxyphenylboronic Acid

The synthesis of arylboronic acids often involves the use of organometallic reagents, such as Grignard or organolithium compounds.[1] For the large-scale production of 2-hydroxyphenylboronic acid, the Grignard route is generally preferred due to cost and safety considerations.

Key Parameters and Justification:

ParameterRecommendationRationale
Grignard Reagent Formation
SolventTetrahydrofuran (THF)Ethereal solvents are necessary for Grignard reagent formation.[2] THF is often preferred over diethyl ether on a large scale due to its higher boiling point, which allows for better temperature control.
MagnesiumMagnesium turningsEnsure high surface area for reaction initiation.
InitiationIodine crystal or 1,2-dibromoethaneGrignard reactions can have an induction period.[2] A small amount of an initiator is crucial for a controlled start to the reaction.
Temperature40-50 °CThe reaction is exothermic.[3] Maintaining a controlled temperature is vital to prevent runaway reactions.
Borylation
Boron SourceTrimethyl borateA common and cost-effective electrophilic boron source.
Temperature-10 °C to 0 °CThis temperature range has been shown to be effective for the synthesis of aryl borate diesters.[4]
Hydrolysis
AcidSulfuric acid (aqueous)For the in-situ hydrolysis of the boronic ester to the desired boronic acid.

Safety Considerations for Grignard Reactions:

  • Anhydrous Conditions: Grignard reagents are highly reactive with water.[5][6] All glassware must be thoroughly dried, and anhydrous solvents must be used.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by oxygen and moisture.[2]

  • Exothermicity: The formation of the Grignard reagent is highly exothermic.[3] A robust cooling system is essential, and the addition of the aryl halide should be carefully controlled.

  • Fire Hazard: The solvents used (e.g., THF, diethyl ether) are highly flammable.[3] All ignition sources must be eliminated from the reaction area.

Step 3 & 4: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and robust method for forming ethers.[7] In our case, it involves the reaction of the phenoxide of 2-hydroxyphenylboronic acid with 4-chlorobenzyl chloride.

Key Parameters and Justification:

ParameterRecommendationRationale
BasePotassium carbonate (K2CO3)A mild and inexpensive base suitable for deprotonating the phenolic hydroxyl group. Stronger bases like sodium hydride could lead to side reactions with the boronic acid moiety.
SolventAcetone or AcetonitrilePolar aprotic solvents are ideal for SN2 reactions, as they solvate the cation of the base without strongly solvating the nucleophile.[8]
Alkylating Agent4-Chlorobenzyl chlorideThe primary benzylic halide is an excellent electrophile for SN2 reactions.[9]
TemperatureRefluxHeating is typically required to drive the reaction to completion in a reasonable timeframe.

Challenges and Mitigation:

  • Competing Reactions: The boronic acid group can be sensitive to the reaction conditions. Overly harsh basic conditions or prolonged reaction times at high temperatures could lead to deboronation. The use of a mild base like K2CO3 helps to mitigate this risk.

  • Product Purity: The purity of the starting 2-hydroxyphenylboronic acid is crucial. Impurities can lead to side products that are difficult to remove.

Purification Strategies for Large-Scale Production

The purification of boronic acids can be challenging on a large scale due to their physical properties.[10]

Recommended Purification Protocol:

  • Aqueous Workup: After the Williamson ether synthesis, the reaction mixture is typically quenched with water. The product can be extracted into an organic solvent like ethyl acetate.

  • Base Wash: Washing the organic layer with a dilute aqueous base (e.g., sodium bicarbonate) can help to remove any unreacted 2-hydroxyphenylboronic acid.

  • Acid Wash: A subsequent wash with a dilute aqueous acid (e.g., HCl) will remove any basic impurities.

  • Recrystallization: This is often the most effective method for obtaining high-purity boronic acids.[11] A suitable solvent system (e.g., ethyl acetate/hexanes) should be identified through small-scale screening experiments.

An alternative purification method involves the formation of a salt of the boronic acid.[12] Treating the crude product with a base can form a salt that may be easier to isolate and purify before regeneration of the pure boronic acid with acid.

Detailed Experimental Protocols

Synthesis of 2-Hydroxyphenylboronic Acid (Illustrative 1 mol scale)

Materials:

  • 2-Bromophenol (173 g, 1 mol)

  • Magnesium turnings (26.7 g, 1.1 mol)

  • Anhydrous Tetrahydrofuran (THF) (1 L)

  • Iodine (a single crystal)

  • Trimethyl borate (125 g, 1.2 mol)

  • Sulfuric acid (10% aqueous solution)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Add the magnesium turnings and the iodine crystal to the flask.

  • Add a small portion of the anhydrous THF to cover the magnesium.

  • In the dropping funnel, prepare a solution of 2-bromophenol in the remaining THF.

  • Add a small amount of the 2-bromophenol solution to the flask to initiate the Grignard reaction. The disappearance of the iodine color and gentle refluxing indicates the start of the reaction.

  • Once the reaction has initiated, add the remaining 2-bromophenol solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at reflux for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to -10 °C in an ice-salt bath.

  • Add the trimethyl borate dropwise, maintaining the temperature below 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 10% sulfuric acid until the solution is acidic.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-hydroxyphenylboronic acid.

Synthesis of this compound (Illustrative 1 mol scale)

Materials:

  • Crude 2-Hydroxyphenylboronic acid (from the previous step, ~1 mol)

  • Potassium carbonate (276 g, 2 mol)

  • 4-Chlorobenzyl chloride (161 g, 1 mol)

  • Acetone (2 L)

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add the crude 2-hydroxyphenylboronic acid, potassium carbonate, and acetone.

  • Stir the mixture vigorously and add the 4-chlorobenzyl chloride.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Workflow and Logic Diagram

Large_Scale_Synthesis_Workflow cluster_Grignard Part 1: Grignard & Borylation cluster_Etherification Part 2: Ether Synthesis & Purification Start Start Anhydrous_Setup Prepare Anhydrous Reactor Start->Anhydrous_Setup Mg_Loading Charge Mg & Initiator Anhydrous_Setup->Mg_Loading Grignard_Formation Form Grignard Reagent (Controlled Addition of 2-Bromophenol) Mg_Loading->Grignard_Formation Cooling_1 Cool to -10°C Grignard_Formation->Cooling_1 Borylation Add Trimethyl Borate Cooling_1->Borylation Hydrolysis Acidic Workup Borylation->Hydrolysis Combine_Reagents Combine 2-Hydroxyphenylboronic Acid, K2CO3, and 4-Chlorobenzyl Chloride in Acetone Hydrolysis->Combine_Reagents Transfer of Crude Intermediate Reflux Heat to Reflux Combine_Reagents->Reflux Reaction_Monitoring Monitor by TLC/HPLC Reflux->Reaction_Monitoring Cool_and_Filter Cool and Filter Salts Reaction_Monitoring->Cool_and_Filter Concentrate Concentrate Filtrate Cool_and_Filter->Concentrate Recrystallize Recrystallize Crude Product Concentrate->Recrystallize Final_Product Pure this compound Recrystallize->Final_Product

Caption: Workflow for the large-scale synthesis of the target molecule.

Conclusion

The successful large-scale synthesis of this compound is contingent upon a thorough understanding of the underlying chemical principles and the practical challenges of industrial production. Careful control of reaction parameters, particularly during the exothermic Grignard formation, is paramount for both safety and yield. A well-designed purification strategy, such as recrystallization, is essential for achieving the high purity required for downstream applications. This guide provides a robust framework for the development of a scalable and efficient process for the production of this valuable synthetic intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-(4-Chlorophenylmethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for Suzuki-Miyaura cross-coupling reactions involving 2-(4-Chlorophenylmethoxy)phenylboronic acid. This sterically hindered and electronically distinct substrate can present unique challenges, and this document aims to provide clear, actionable solutions to common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter when using this compound in your Suzuki-Miyaura coupling reactions.

Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors I should investigate?

A1: When a Suzuki-Miyaura coupling reaction fails or provides low yields, a systematic evaluation of the reaction parameters is crucial. For a substrate like this compound, which possesses both steric bulk from the ortho-ether linkage and specific electronic properties, the following are the most common areas to troubleshoot:

  • Catalyst and Ligand Integrity: The active catalyst in a Suzuki-Miyaura coupling is a Pd(0) species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ. Ensure your palladium source is fresh and has been stored under an inert atmosphere, as exposure to oxygen can lead to catalyst deactivation. Phosphine ligands are also susceptible to oxidation. Consider using air-stable precatalysts like those from the Buchwald or Fu groups to improve reproducibility.[1][2][3]

  • Oxygen Contamination: The presence of oxygen is detrimental to the catalytic cycle. It can lead to the oxidation of the Pd(0) catalyst and promote the homocoupling of the boronic acid.[1] It is imperative to use properly degassed solvents and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction setup and duration.

  • Reagent Purity and Stability: Verify the purity of your this compound and the aryl halide coupling partner. Boronic acids can degrade over time, and some are particularly susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[4][5]

Q2: I am observing significant protodeboronation of my this compound. How can I minimize this side reaction?

A2: Protodeboronation is a common side reaction in Suzuki-Miyaura couplings and can be particularly problematic with certain boronic acids.[4][5] The ether oxygen in your substrate could potentially influence its susceptibility to this side reaction. Here are several strategies to mitigate protodeboronation:

  • Choice of Base: The base is essential for the activation of the boronic acid to form the more nucleophilic boronate species, which is a key step in the catalytic cycle.[6] However, strong bases can also promote protodeboronation.[7] For sensitive substrates, consider using milder bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃).[2][3] The physical state of the base can also be important; using finely powdered and dry base is recommended.[2]

  • Anhydrous Conditions: While many Suzuki protocols utilize aqueous base solutions, water can act as a proton source for protodeboronation.[4] Switching to anhydrous conditions with a non-aqueous base and dry solvents can sometimes suppress this side reaction.

  • Boronic Acid Stability: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyldiethanolamine (MIDA) boronate.[4][8] These derivatives are generally more stable to storage and reaction conditions and can release the boronic acid in situ.

Q3: My reaction is sluggish or stalls completely. How can I improve the reaction rate and conversion?

A3: Slow or incomplete reactions with sterically hindered substrates like this compound are common. The bulky ortho-substituent can impede both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Ligand Selection: The choice of phosphine ligand is critical for accommodating sterically demanding substrates. Bulky, electron-rich ligands are often necessary to promote the desired reaction pathway.[9][10] Consider using Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or other sterically demanding ligands like tri-tert-butylphosphine (P(t-Bu)₃) or tricyclohexylphosphine (PCy₃).[11][12] These ligands can stabilize the monoligated palladium species, which is often more reactive in the key catalytic steps.[10]

  • Catalyst Loading: While typically low catalyst loadings are desired, for challenging couplings, increasing the catalyst loading from a standard 1-2 mol% to 3-5 mol% can sometimes be necessary to achieve a reasonable reaction rate and full conversion.[2]

  • Temperature: Increasing the reaction temperature can often overcome the activation energy barrier for sluggish reactions. However, be mindful that higher temperatures can also promote side reactions like protodeboronation and catalyst decomposition. A careful optimization of the reaction temperature is recommended.

Q4: I am observing the formation of homocoupled byproducts. What is the cause and how can I prevent it?

A4: Homocoupling of the boronic acid (to form a biaryl derived from two molecules of the boronic acid) is a common side reaction, often promoted by the presence of oxygen.[1]

  • Rigorous Degassing: As mentioned previously, ensuring an oxygen-free reaction environment is the most effective way to minimize homocoupling. This can be achieved by several freeze-pump-thaw cycles of the solvent or by bubbling an inert gas through the solvent for an extended period.[13]

  • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and disfavor homocoupling.

  • Choice of Palladium Source: Starting with a Pd(0) source like Pd(PPh₃)₄ or a precatalyst that readily generates the active Pd(0) species can sometimes be advantageous. If using a Pd(II) source, ensure the reaction conditions are suitable for its efficient in situ reduction.[2]

Optimization of Reaction Conditions: A Tabulated Guide

The following tables provide a starting point for optimizing the reaction conditions for the Suzuki-Miyaura coupling of this compound.

Table 1: Recommended Catalyst and Ligand Systems for Sterically Hindered Couplings

Catalyst PrecursorLigandTypical Loading (mol%)Key Advantages
Pd₂(dba)₃P(t-Bu)₃ or PCy₃1-3Highly active for sterically hindered substrates.[12]
Pd(OAc)₂Buchwald Ligands (XPhos, SPhos)1-3Excellent for challenging couplings, including those with aryl chlorides.[2]
XPhos Pd G3(Integrated)0.5-2Air-stable precatalyst, convenient to handle.[1]

Table 2: Selection of Bases and Solvents

BaseEquivalentsSolvent SystemTemperature (°C)Notes
K₃PO₄2-3Dioxane/H₂O (e.g., 10:1)80-110A good starting point for many Suzuki couplings.[1]
Cs₂CO₃2-3Toluene or Dioxane80-110Often effective for difficult couplings.[14]
KF2-3THF60-80A milder base that can be effective in anhydrous conditions.[15][16]

Visualizing the Process: Diagrams and Workflows

To aid in understanding the reaction and troubleshooting process, the following diagrams are provided.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R-X PdII_RX R-Pd(II)L₂-X OA->PdII_RX TM Transmetalation PdII_RX->TM Ar'B(OR)₂ + Base PdII_R_Ar R-Pd(II)L₂-Ar' TM->PdII_R_Ar RE Reductive Elimination PdII_R_Ar->RE RE->Pd0 R-Ar' ArylHalide Aryl Halide (R-X) BoronicAcid Boronic Acid (Ar'B(OH)₂) CoupledProduct Coupled Product (R-Ar') caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: A simplified representation of the key steps in the Suzuki-Miyaura catalytic cycle.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low or No Yield Observed check_reagents Check Reagents - Purity of boronic acid & aryl halide - Activity of catalyst & ligand start->check_reagents check_conditions Verify Reaction Conditions - Inert atmosphere (degassed solvent) - Correct temperature check_reagents->check_conditions Reagents OK success Improved Yield check_reagents->success Issue Found & Corrected optimize_base Optimize Base - Try milder bases (K₃PO₄, Cs₂CO₃) - Ensure base is finely powdered check_conditions->optimize_base Conditions OK check_conditions->success Issue Found & Corrected optimize_ligand Optimize Ligand - Use bulky, electron-rich ligands (e.g., Buchwald type) - Adjust Pd:ligand ratio optimize_base->optimize_ligand No Improvement optimize_base->success Improvement optimize_solvent Optimize Solvent - Screen different solvent systems (e.g., Toluene, Dioxane/H₂O) optimize_ligand->optimize_solvent No Improvement optimize_ligand->success Improvement increase_catalyst Increase Catalyst Loading - Incrementally increase to 3-5 mol% optimize_solvent->increase_catalyst No Improvement optimize_solvent->success Improvement increase_catalyst->success Improvement

Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura coupling reactions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]

  • Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[3][17][18][19][20][21]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol for the Preparation of a More Stable Diethanolamine Boronate Adduct

For instances where the boronic acid proves to be unstable, conversion to a diethanolamine adduct can be beneficial.[8]

  • Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.

  • Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.

  • Precipitation: A precipitate will form, which may be preceded by the initial solid dissolving completely.

  • Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions, typically in protic solvents.[8]

References

preventing protodeboronation of 2-(4-Chlorophenylmethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Preventing Protodeboronation

Welcome to the technical support center for 2-(4-Chlorophenylmethoxy)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the use of this reagent, particularly the undesired side reaction of protodeboronation. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive field experience to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern with this compound?

A1: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In the context of cross-coupling reactions like the Suzuki-Miyaura coupling, this is a significant side reaction as it consumes your starting material, this compound, and converts it into 1-(4-chlorophenylmethoxy)benzene, an undesired byproduct. This reduces the yield of your target molecule and complicates purification. Arylboronic acids, in general, are susceptible to this process under various conditions.[2][3]

Q2: What are the primary drivers of protodeboronation?

A2: The main factors promoting protodeboronation are the reaction conditions. Both acidic and basic environments can catalyze this unwanted reaction.[1][2] For many arylboronic acids, protodeboronation is significantly accelerated under basic conditions, which are typical for Suzuki-Miyaura couplings.[4] Other key factors include elevated temperatures, the presence of a proton source (like water), and prolonged reaction times.

Q3: How does the structure of this compound influence its stability?

A3: The this compound has an ortho-alkoxy substituent. While the electronic effect of this group (electron-donating through resonance) can influence the reactivity of the C-B bond, steric hindrance from this bulky substituent at the ortho position can also play a role.[5][6] In some cases, ortho substituents can affect the rate of protodeboronation, though the specific impact can be complex and dependent on the exact reaction conditions.[5][6]

Troubleshooting Guide: Minimizing Protodeboronation of this compound

This guide provides solutions to common problems encountered during reactions with this compound.

Issue 1: Low yield of desired product and significant formation of 1-(4-chlorophenylmethoxy)benzene.

Cause: This is the classic symptom of significant protodeboronation. The reaction conditions are likely favoring the cleavage of the C-B bond over the desired cross-coupling.

Solutions:

  • Optimize the Base: Strong bases can accelerate protodeboronation.[4]

    • Recommendation: Switch from strong bases like NaOH or KOH to milder inorganic bases. A comparative table is provided below.

BaseStrengthComments
NaOH, KOHStrongHigh risk of protodeboronation.
K₂CO₃, Cs₂CO₃ModerateOften a good starting point for balancing reactivity and minimizing side reactions.
K₃PO₄MildA frequently effective choice for suppressing protodeboronation with sensitive substrates.
KOAcMildAnother mild option to consider.
  • Lower the Reaction Temperature: Higher temperatures provide the activation energy for protodeboronation.

    • Recommendation: If your catalyst system is sufficiently active, attempt the reaction at a lower temperature (e.g., 60-80 °C). The ideal temperature will be a trade-off between the rate of the desired reaction and the rate of protodeboronation.

  • Control the Water Content: Water acts as the proton source for protodeboronation.

    • Recommendation: While Suzuki-Miyaura couplings often benefit from a small amount of water to facilitate the catalytic cycle, excess water can be detrimental. Use anhydrous solvents and ensure your reagents are dry. If a co-solvent is necessary, carefully titrate the amount of water to find the optimal balance.

Issue 2: Inconsistent results and poor reproducibility.

Cause: Variability in reagent quality and reaction setup can lead to inconsistent levels of protodeboronation.

Solutions:

  • Reagent Quality: The purity of this compound is crucial. Boronic acids can degrade upon storage.

    • Recommendation: Use high-purity boronic acid. If the purity is questionable, consider recrystallization or conversion to a more stable derivative for storage (see Issue 3).

  • Inert Atmosphere: Oxygen can affect the stability of the palladium catalyst and potentially contribute to side reactions.

    • Recommendation: Thoroughly degas all solvents and ensure the reaction is set up and maintained under an inert atmosphere (e.g., argon or nitrogen).

Issue 3: Protodeboronation persists despite optimizing reaction conditions.

Cause: For particularly sensitive substrates like this compound, the free boronic acid may be inherently unstable under the required coupling conditions.

Solutions:

  • Convert to a More Stable Boronic Ester: This is a highly effective strategy to mitigate protodeboronation. Boronic esters, such as pinacol or N-methyliminodiacetic acid (MIDA) esters, are generally more stable than the corresponding boronic acids. They can act as "slow-release" sources of the boronic acid in situ, keeping its concentration low and minimizing side reactions.

    • Workflow for Using a Boronic Ester:

      • Synthesis of the Ester: Prepare the pinacol or MIDA ester of this compound using standard literature procedures.

      • Purification and Storage: Purify the ester by chromatography or recrystallization. Boronic esters are often more amenable to purification and are more stable for long-term storage.

      • Suzuki-Miyaura Coupling: Use the purified boronic ester in your cross-coupling reaction. The ester will slowly hydrolyze under the reaction conditions to generate the active boronic acid for the catalytic cycle.

  • Employ a Highly Active Catalyst System: A more efficient catalyst can accelerate the desired cross-coupling to outcompete the slower protodeboronation pathway.

    • Recommendation: Consider using modern palladium pre-catalysts and bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). These systems are often highly active at lower temperatures, further disfavoring protodeboronation.

Visualizing the Chemistry

Mechanism of Base-Catalyzed Protodeboronation

G A Arylboronic Acid (Ar-B(OH)₂) B Boronate Anion ([Ar-B(OH)₃]⁻) A->B + OH⁻ (fast equilibrium) C Transition State B->C + H₂O (rate-limiting) D Protodeboronated Product (Ar-H) C->D E Boric Acid (B(OH)₃) C->E

Caption: Base-catalyzed protodeboronation pathway.

Troubleshooting Workflow

G Start Low Yield & High Protodeboronation Opt_Base Use Milder Base (e.g., K₃PO₄, Cs₂CO₃) Start->Opt_Base Lower_T Lower Reaction Temperature Opt_Base->Lower_T Anhydrous Use Anhydrous Solvents Lower_T->Anhydrous Check1 Problem Solved? Anhydrous->Check1 Boronic_Ester Switch to Boronic Ester (Pinacol or MIDA) Check1->Boronic_Ester No End_Success Successful Coupling Check1->End_Success Yes Active_Catalyst Use Highly Active Catalyst System Boronic_Ester->Active_Catalyst Check2 Problem Solved? Active_Catalyst->Check2 Check2->End_Success Yes End_Consult Consult Further Check2->End_Consult No

Caption: Troubleshooting workflow for minimizing protodeboronation.

Analytical Monitoring of Protodeboronation

How can I monitor the extent of protodeboronation in my reaction?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Monitor the appearance of the aromatic proton that replaces the boronic acid group in the protodeboronated byproduct, 1-(4-chlorophenylmethoxy)benzene. Simultaneously, observe the disappearance of the signals corresponding to the starting boronic acid.

    • ¹¹B NMR: This technique is highly sensitive to the environment of the boron atom. The boronic acid will have a characteristic chemical shift. As the reaction progresses, this signal will diminish.[7][8]

  • High-Performance Liquid Chromatography (HPLC):

    • Develop an HPLC method that can separate the starting boronic acid, the desired product, and the protodeboronated byproduct. This will allow for quantitative analysis of the reaction mixture over time.[9][10]

Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol is a general starting point and should be optimized for your specific aryl halide.

  • Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound pinacol ester (1.2-1.5 equiv.), and a mild base such as K₃PO₄ (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., dioxane, THF, or 2-MeTHF) via syringe.

  • Reaction: Heat the reaction mixture to the optimized lower temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography.

References

Technical Support Center: Purification Strategies for Products from 2-(4-Chlorophenylmethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the purification of reaction products derived from 2-(4-Chlorophenylmethoxy)phenylboronic acid. The unique structure of this reagent, combining a boronic acid with a benzyl ether linkage, presents specific challenges and opportunities in downstream processing. This document is designed to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in coupling reactions with this compound?

A1: In typical cross-coupling reactions like the Suzuki-Miyaura coupling, several classes of impurities are common. Understanding these is the first step to designing an effective purification strategy.

  • Unreacted Starting Material: Residual this compound.

  • Homocoupling Product: The symmetrical biaryl formed from the coupling of two molecules of the starting boronic acid. This is often promoted by the presence of oxygen or if the palladium(II) precatalyst is not efficiently reduced to the active palladium(0) species.[1]

  • Protodeborylation Product: The compound where the boronic acid group has been replaced by a hydrogen atom (1-(4-Chlorophenylmethoxy)benzene). Boronic acids, especially heteroaryl ones, are susceptible to this hydrolysis-driven side reaction.[1]

  • Boroxines: The trimeric anhydride of the boronic acid, formed by dehydration. This is often in equilibrium with the boronic acid form.

  • Catalyst Residues: Residual palladium and ligands (e.g., phosphine oxides) from the catalyst system.

Q2: My product, a boronate ester, seems to be decomposing or smearing badly during silica gel column chromatography. Why is this happening?

A2: This is a very common and frustrating issue. Boronate esters, particularly pinacol esters, can be sensitive to the acidic nature of standard silica gel.[2] The Lewis acidic silanol groups (Si-OH) on the silica surface can catalyze the hydrolysis of the ester back to the more polar boronic acid, which then sticks strongly to the silica, causing streaking and low recovery.[3][4] Additionally, the Lewis basic nature of the boronate ester can lead to over-adsorption on the acidic silica surface, resulting in immobility.[5]

Q3: How can I effectively remove unreacted this compound from my neutral organic product?

A3: An acid-base liquid-liquid extraction is the most efficient method. Boronic acids are weakly acidic and will react with a basic aqueous solution (e.g., 1M NaOH or KOH) to form a water-soluble boronate salt.[6] This salt will partition into the aqueous layer, while your neutral desired product remains in the organic layer. This is often the first and most effective bulk purification step before chromatography.[7][8]

Q4: What are the best analytical techniques to assess the purity of my final product and detect common impurities?

A4: A multi-technique approach is recommended for a comprehensive purity assessment.

  • HPLC/UPLC-MS: This is a powerful tool for separating and identifying the desired product from impurities. Reversed-phase HPLC can be challenging due to the on-column hydrolysis of boronate esters, but methods using highly basic mobile phases or non-aqueous diluents have been developed to stabilize them.[9] It is excellent for quantifying purity and detecting trace impurities.[10][11]

  • NMR Spectroscopy (¹H, ¹³C, ¹¹B): ¹H NMR is essential for confirming the structure of your main product and identifying major impurities if their signals are distinct. ¹¹B NMR is particularly useful for observing boron-containing species. Boronic acids and their esters have characteristic chemical shifts.

  • GC-MS: This technique is suitable for volatile and thermally stable compounds. While boronic acids themselves are nonvolatile, their ester derivatives can sometimes be analyzed by GC-MS.[9][12] It is particularly useful for detecting low-level, volatile impurities.

Troubleshooting Purification Workflows

This section provides detailed solutions to specific problems you may encounter during the purification of products derived from this compound.

Issue 1: Low Recovery and Streaking During Silica Gel Chromatography

Scenario: You are attempting to purify a biaryl product (a neutral compound) from a Suzuki reaction. On a standard silica gel column, you observe significant tailing of your product spot on TLC, and upon running the column, you recover less than 50% of your material.

Root Cause Analysis:

The likely culprit is the interaction between your product (if it's a boronate ester) or boron-containing impurities with the silica gel. The acidic nature of silica can lead to decomposition, while strong adsorption prevents elution.[4][5][13]

Solutions & Protocols:

Solution A: Use of Boric Acid-Impregnated Silica Gel

This technique involves pre-treating the silica gel with boric acid to neutralize the acidic sites on its surface, thereby preventing the decomposition and over-adsorption of boronate esters.[5]

  • Protocol: Preparation of Boric Acid-Impregnated Silica Gel

    • Prepare a 5% w/v solution of boric acid in a suitable solvent (e.g., ethanol).

    • Create a slurry by adding your silica gel to the boric acid solution (e.g., 550 mL of solution for ~250 g of silica).

    • Gently agitate or shake the slurry for 1 hour.

    • Remove the solvent by filtration.

    • Wash the treated silica gel with the pure solvent (e.g., ethanol) to remove excess boric acid.

    • Dry the silica gel thoroughly in a vacuum oven (e.g., 1.5 hours at 60°C) before packing the column.[13]

Solution B: Alternative Chromatographic Strategies

If modifying the silica is not feasible, consider other options.

StrategyDescriptionRecommended Solvent Systems
Short Column Chromatography Use a shorter, wider column ("flash plug") to minimize the interaction time between the compound and the silica gel.Start with a non-polar eluent (e.g., Hexane/EtOAc 9:1) and rapidly increase polarity.
Alternative Stationary Phases Consider using less acidic stationary phases like neutral alumina or Florisil. Always perform a TLC test first.Varies by stationary phase; requires scouting.
Different Solvent Systems For polar compounds that streak, a more polar, protic solvent system might be more effective at disrupting interactions with the silica.Dichloromethane/Methanol (e.g., 10:1 or 5:1 ratios) can be effective for polar products.[7]

Workflow Diagram: Mitigating On-Column Decomposition

cluster_problem Problem: Boronate Ester Decomposition on Silica cluster_solution Solution: Boric Acid Treatment Problem Boronate Ester + Standard Silica Gel Silanol Acidic Silanol Groups (Si-OH) Problem->Silanol interacts with Hydrolysis Hydrolysis to Boronic Acid Silanol->Hydrolysis catalyzes Adsorption Strong Adsorption Hydrolysis->Adsorption Solution Boronate Ester + Treated Silica Gel Neutralized Neutralized Surface Solution->Neutralized interacts with Elution Successful Elution Neutralized->Elution allows for

Caption: On-column decomposition vs. boric acid-treated silica.

Issue 2: Persistent Boronic Acid Impurities After Workup

Scenario: After performing a standard aqueous workup (e.g., washing with water and brine), your ¹H NMR spectrum clearly shows signals corresponding to the unreacted this compound alongside your desired product.

Root Cause Analysis:

A simple water wash is insufficient to remove the boronic acid, which has moderate solubility in many organic solvents.[14] An acid-base extraction is required to convert it into a highly polar, water-soluble salt.

Solution: Basic Liquid-Liquid Extraction

This protocol leverages the acidic nature of the boronic acid group to selectively pull it out of the organic phase.

  • Protocol: Purification via Basic Extraction

    • Dissolve your crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of a 1-2 M aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[6][7]

    • Shake the funnel vigorously for 1-2 minutes, venting frequently.

    • Allow the layers to separate. The boronate salt of the starting material will be in the upper aqueous layer (if using EtOAc) or lower aqueous layer (if using DCM).

    • Drain the aqueous layer.

    • Repeat the wash with the basic solution one more time to ensure complete removal.

    • Wash the organic layer with water, then with brine, to remove any residual base and salts.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

Decision Tree: Choosing a Purification Strategy

G Start Crude Reaction Mixture CheckImpurity Is unreacted boronic acid a major impurity? Start->CheckImpurity CheckPolarity Is the desired product acidic? CheckPhysical Is the product a solid or oil? CheckPolarity->CheckPhysical No (product is neutral) AcidWash Perform Acidic (HCl) Aqueous Extraction CheckPolarity->AcidWash Yes (if product is basic) CheckImpurity->CheckPolarity No BasicWash Perform Basic (NaOH) Aqueous Extraction CheckImpurity->BasicWash Yes Chromatography Proceed to Chromatography (Consider treated silica) CheckPhysical->Chromatography Oil Crystallization Attempt Crystallization or Trituration CheckPhysical->Crystallization Solid BasicWash->CheckPolarity Crystallization->Chromatography If fails or needs further purification DirectChrom Direct Chromatography AcidWash->CheckPhysical

Caption: Decision tree for post-reaction purification.

Issue 3: Difficulty with Crystallization

Scenario: Your product is a solid, but attempts to recrystallize it from common solvents result in an oil or fail to yield pure crystals.

Root Cause Analysis:

Crystallization is highly sensitive to impurities, which can act as "anti-solvents" or inhibit lattice formation. The presence of structurally similar byproducts, such as the homocoupled dimer, can make co-crystallization a problem.

Solutions & Protocols:

Solution A: Trituration

Trituration is a technique used to induce crystallization or wash away soluble impurities from a solid crude product.

  • Protocol: Product Trituration

    • Place your crude solid product in a flask.

    • Add a small amount of a solvent in which your desired product is sparingly soluble, but the impurities are highly soluble. (Hexanes or diethyl ether are common choices).

    • Use a spatula or glass rod to vigorously scratch and grind the solid in the solvent.

    • The goal is to wash the impurities into the solvent while the pure product remains a solid.

    • Isolate your purified solid by vacuum filtration and wash with a small amount of cold solvent.

Solution B: Recrystallization Solvent Screening

Do not give up after one or two failed attempts. A systematic screen is key.

  • Recommended Solvents to Screen:

    • Single Solvents: Hot ethanol, isopropanol, acetonitrile, ethyl acetate, toluene.[15][16]

    • Solvent Pairs: Use a miscible pair where your compound is soluble in one ("solvent") and insoluble in the other ("anti-solvent"). Common pairs include Ethyl Acetate/Hexanes, Dichloromethane/Hexanes, and Methanol/Water.

References

improving the stability of 2-(4-Chlorophenylmethoxy)phenylboronic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Chlorophenylmethoxy)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling and improving the stability of this reagent in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: Like many arylboronic acids, this compound is susceptible to two primary degradation pathways in solution: protodeboronation and oxidation.[1] Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, yielding an unwanted byproduct.[1] Oxidation, on the other hand, converts the boronic acid to a phenol. Both pathways lead to a loss of active reagent and can impact the accuracy and reproducibility of your experiments. The stability is influenced by factors such as pH, solvent, temperature, and the presence of light or oxidizing agents.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The pH of the solution is a critical factor. Generally, arylboronic acids are most stable at a slightly acidic to neutral pH. Both strongly acidic and strongly basic conditions can accelerate protodeboronation. Under basic conditions, the boronic acid exists as the more reactive boronate species, which is more prone to degradation.[2]

Q3: What are the recommended storage conditions for solutions of this compound?

A3: For optimal stability, solutions should be stored at low temperatures, protected from light, and under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. It is advisable to prepare solutions fresh for each experiment. If short-term storage is necessary, refrigeration (2-8 °C) is recommended. For longer-term storage, freezing (-20 °C or below) may be considered, but it is crucial to use a solvent that will not cause the compound to precipitate upon thawing.

Q4: What solvents are recommended for dissolving this compound?

A4: The choice of solvent depends on the specific application. For reactions like Suzuki-Miyaura coupling, common solvents include ethers (like dioxane and THF), aromatic hydrocarbons (like toluene), and polar aprotic solvents (like DMF and DMSO).[3] Phenylboronic acid generally shows good solubility in ethers and ketones, moderate solubility in chloroform, and low solubility in hydrocarbons.[3][4] For aqueous applications, solubility may be limited, and the addition of a co-solvent is often necessary. Always assess the solubility and stability in your chosen solvent system before proceeding with your experiment.

Troubleshooting Guide

Issue 1: Low or Inconsistent Yields in Cross-Coupling Reactions

Possible Cause A: Degradation of the boronic acid solution prior to use.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare solutions of this compound immediately before use. Avoid using solutions that have been stored for extended periods, even at low temperatures.

    • Inert Atmosphere: When preparing and handling the solution, use an inert atmosphere (argon or nitrogen) to minimize contact with oxygen.

    • Solvent Purity: Use high-purity, anhydrous solvents. Peroxides in aged ether solvents can promote oxidation of the boronic acid.

Possible Cause B: On-column degradation during purification.

  • Troubleshooting Steps:

    • Minimize Residence Time: If using chromatography, aim for a rapid separation to reduce the time the compound is on the column.

    • Aprotic Conditions: If possible, use aprotic solvents for your mobile phase to minimize hydrolysis.[1]

    • Column Choice: Consider using end-capped columns to reduce interactions with free silanol groups, which can promote degradation.[1]

Issue 2: Appearance of Unknown Impurities in Analytical Data (HPLC, NMR)

Possible Cause: Protodeboronation or Oxidation Byproducts.

  • Troubleshooting Steps:

    • Characterize Byproducts: Use techniques like LC-MS to identify the mass of the impurities. The protodeboronated byproduct will have a molecular weight corresponding to the loss of the B(OH)2 group and the addition of a hydrogen atom. The oxidized byproduct will be the corresponding phenol.

    • Review Solution Handling: Re-evaluate your solution preparation and storage procedures. Ensure strict adherence to inert atmosphere techniques and use of fresh, high-purity solvents.

    • pH Control: If working in an aqueous or protic solvent system, ensure the pH is maintained in the optimal range (slightly acidic to neutral).

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution
  • Preparation: Dry the required amount of this compound under vacuum for a few hours to remove any residual moisture.

  • Inert Atmosphere: Place the dried boronic acid in a clean, dry flask under an inert atmosphere (argon or nitrogen).

  • Solvent Addition: Add the desired volume of anhydrous solvent via a syringe or cannula.

  • Dissolution: Gently swirl or sonicate the mixture until the solid is fully dissolved.

  • Storage: If not for immediate use, store the solution in a tightly sealed container, protected from light, at the recommended temperature.

Protocol 2: Assessing Solution Stability by HPLC
  • Standard Preparation: Prepare a fresh solution of this compound in your chosen solvent at a known concentration.

  • Initial Analysis: Immediately analyze the fresh solution by a suitable reversed-phase HPLC method to determine the initial purity and peak area.

  • Incubation: Store the solution under the conditions you wish to test (e.g., room temperature, refrigerated, exposed to light, etc.).

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), inject an aliquot of the stored solution onto the HPLC.

  • Data Analysis: Compare the peak area of the parent compound and look for the appearance of new peaks corresponding to degradation products over time. This will provide a quantitative measure of the stability under the tested conditions.

Visualizing Degradation Pathways

The following diagrams illustrate the primary degradation pathways for arylboronic acids.

A 2-(4-Chlorophenylmethoxy) phenylboronic acid B Protodeboronation Product A->B H+ or OH- C Oxidation Product (Phenol) A->C [O]

Caption: Primary degradation pathways of this compound.

Recommended Handling and Storage Conditions

ParameterRecommendationRationale
Solid Storage Store in a tightly sealed container in a cool, dry, dark place.[5]Minimizes moisture absorption and degradation from light and heat.
Solution Storage Prepare fresh. If necessary, store at 2-8°C for short term, or ≤ -20°C for longer term, under inert gas.Low temperatures slow down degradation kinetics. Inert gas prevents oxidation.
pH (Aqueous) Maintain a slightly acidic to neutral pH.Avoids acceleration of protodeboronation under strongly acidic or basic conditions.[2]
Solvents Use high-purity, anhydrous solvents. Ethers should be peroxide-free.Prevents hydrolysis and oxidation.[3]
Atmosphere Handle under an inert atmosphere (e.g., Argon, Nitrogen).Excludes oxygen, a key component in the oxidative degradation pathway.

References

Technical Support Center: Managing Homocoupling of 2-(4-Chlorophenylmethoxy)phenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the management of homocoupling side reactions, specifically when using 2-(4-Chlorophenylmethoxy)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the foundational knowledge and practical protocols to optimize your reaction outcomes, enhance yield, and simplify purification.

Frequently Asked Questions (FAQs): Understanding the Root Cause

This section addresses fundamental questions about the nature of boronic acid homocoupling, providing the necessary theoretical background to make informed experimental decisions.

Q1: What is boronic acid homocoupling and why is it a critical side reaction to control?

Boronic acid homocoupling is an undesired side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent couple to form a symmetrical biaryl. In the context of your work with this compound, this would result in the formation of 2,2'-bis(4-chlorophenylmethoxy)-1,1'-biphenyl. This side reaction is problematic for two primary reasons:

  • Reduced Yield: It consumes your boronic acid reagent, directly lowering the yield of the desired cross-coupled product.

  • Purification Challenges: The homocoupled byproduct often has similar polarity and solubility characteristics to the target molecule, complicating separation and purification, which can be a significant bottleneck in a drug development workflow.

Q2: What are the primary mechanistic pathways that lead to boronic acid homocoupling?

Understanding the underlying mechanisms is crucial for effective troubleshooting. There are two predominant pathways responsible for boronic acid homocoupling.[1]

  • Oxygen-Mediated Pathway: This is often the main culprit in reactions that are not rigorously deoxygenated.[1][2] The catalytically active Pd(0) species can react with dissolved oxygen to form a palladium peroxo complex, (η²-O₂)PdL₂.[3][4][5][6] This complex then reacts with two molecules of the boronic acid, ultimately leading to the homocoupled product and regenerating the Pd(0) catalyst.[3][4] This process can turn what should be a side reaction into a competing catalytic cycle.

  • Pd(II) Precatalyst-Mediated Pathway: If you use a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid in a stoichiometric fashion to produce the homocoupled dimer.[1][7][8] This reaction also serves to reduce the Pd(II) to the Pd(0) state required for the main Suzuki catalytic cycle, but it does so at the expense of your starting material.[2][7]

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homo Homocoupling Side Reactions Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Pd_peroxo (O₂)Pd(II) Complex Pd0->Pd_peroxo Oxidation ArPdX Ar-Pd(II)-X OA->ArPdX TM Transmetalation ArPdX->TM ArPdAr_prime Ar-Pd(II)-Ar' TM->ArPdAr_prime RE Reductive Elimination ArPdAr_prime->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' (Desired Product) RE->Product ArX Ar-X ArX->OA ArBOH Ar'-B(OH)₂ ArBOH->TM Base Base Base->TM PdII_source Pd(II) Precatalyst (e.g., Pd(OAc)₂) Homocoupled Ar'-Ar' (Homocoupled Product) PdII_source->Homocoupled + 2 Ar'-B(OH)₂ O2 O₂ (Oxygen) O2->Pd_peroxo Pd_peroxo->Homocoupled + 2 Ar'-B(OH)₂ ArBOH_homo Ar'-B(OH)₂ ArBOH_homo->PdII_source ArBOH_homo->Pd_peroxo

Caption: Competing pathways: Desired Suzuki cycle vs. Homocoupling.
Q3: Does the structure of this compound present unique challenges?

While there is no specific literature detailing unusual homocoupling susceptibility for this exact molecule, we can infer its likely behavior based on general principles. The 2-(4-Chlorophenylmethoxy) group introduces significant steric bulk at the ortho-position to the boronic acid.

  • Steric Hindrance: This bulk may slightly disfavor the transmetalation step in the desired Suzuki cycle. If the rate of transmetalation is slowed, competing side reactions like homocoupling could become more prevalent.

  • Electronic Effects: The ether linkage and the chlorophenyl group are relatively electron-neutral to weakly deactivating. Some studies have shown that electron-deficient arylboronic acids can be more prone to homocoupling, though this is not a universally observed trend.[9][10]

Therefore, while not exceptionally prone to homocoupling based on electronics, the steric hindrance necessitates careful optimization of reaction conditions to ensure the desired cross-coupling pathway is kinetically favored.

Q4: How can I detect and quantify the homocoupled byproduct?

Identifying and quantifying the homocoupling byproduct is a critical first step in troubleshooting. We recommend the following standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick method to visually assess the reaction progress and the presence of major byproducts. The homocoupled product will likely have a different Rf value than your starting materials and desired product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for unambiguous identification.[11][12] You can confirm the presence of the byproduct by its mass-to-charge ratio (m/z), which will correspond to the molecular weight of the symmetrical biaryl.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of the crude reaction mixture can reveal characteristic signals of the symmetrical homocoupled product, allowing for quantification relative to the desired product.[11]

Troubleshooting Guide: Practical Solutions & Protocols

This section is designed as a workflow to diagnose and resolve issues with excessive homocoupling in your reactions.

Issue: My reaction shows significant formation of the 2,2'-bis(4-chlorophenylmethoxy)-1,1'-biphenyl byproduct. How do I fix this?

Follow this systematic approach to identify and eliminate the source of the problem.

G start High Homocoupling Detected (>5% by LC-MS/NMR) q1 Is your system rigorously deoxygenated? start->q1 sol1 Implement rigorous degassing. Use subsurface N₂/Ar sparging for 15-30 min. q1->sol1 No q2 Are you using a Pd(II) precatalyst? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Switch to a Pd(0) source (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) or a Buchwald precatalyst. q2->sol2 Yes q3 Can the ligand be improved? q2->q3 No a2_yes Yes a2_no No sol2->q3 sol3 Screen bulky, electron-rich ligands (e.g., SPhos, P(t-Bu)₃) to accelerate the desired reductive elimination. q3->sol3 q4 Consider additives. sol3->q4 sol4 Add a mild reducing agent like potassium formate (HCO₂K) to quench residual Pd(II). q4->sol4 end Re-run reaction and analyze for homocoupling. sol4->end

Caption: Troubleshooting workflow for minimizing homocoupling.
Q: How can I effectively remove oxygen from my reaction?

Exclusion of oxygen is the single most critical factor in suppressing homocoupling.[8][11] A simple nitrogen blanket is often insufficient.

Recommended Protocol: Subsurface Sparge

  • Combine the aryl halide, this compound, base, and solvent in the reaction flask.

  • Insert a long needle or sparging tube so its tip is below the surface of the solvent.

  • Bubble a steady stream of an inert gas (nitrogen or argon) through the solution for 15-30 minutes. This actively displaces dissolved oxygen.

  • After sparging, remove the long needle and add the palladium catalyst and ligand under a positive pressure of the inert gas.

  • Maintain a positive inert gas atmosphere (e.g., via a balloon) throughout the reaction.

Q: Which palladium source and ligand should I choose?

The choice of catalyst and ligand directly influences the kinetics of the competing reaction pathways. To suppress homocoupling, you want to accelerate the desired Suzuki cycle.

  • Palladium Source: Using a Pd(0) source is generally preferred over Pd(II) sources to avoid the initial burst of Pd(II)-mediated homocoupling.[13]

  • Ligands: Bulky and electron-rich phosphine ligands are known to promote the desired cross-coupling pathway.[13] They accelerate the oxidative addition and, crucially, the reductive elimination steps, making the overall catalytic cycle faster and outcompeting the homocoupling pathway.[13]

Catalyst/Ligand ComponentRecommendationRationale
Palladium Source Use a Pd(0) precatalyst like Pd₂(dba)₃ or a modern Buchwald precatalyst (e.g., SPhos G3).Avoids the initial stoichiometric homocoupling caused by Pd(II) salts like Pd(OAc)₂. Buchwald precatalysts are designed for clean and efficient generation of the active Pd(0) species.[7]
Ligand Type Use bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos) or alkylphosphines (e.g., P(t-Bu)₃).These ligands accelerate the rate-limiting reductive elimination step of the desired cycle, making it kinetically more favorable than the homocoupling pathway.[9][10][13]
Q: Can I use additives to suppress homocoupling?

Yes. The addition of a mild reducing agent can be a very effective strategy.

Recommended Additive: Potassium Formate (HCO₂K) Potassium formate has been shown to effectively reduce residual Pd(II) species in the reaction mixture to the active Pd(0) state without reducing the aryl halide.[8] This "mopping up" of stray Pd(II) helps to shut down the homocoupling pathway.

Protocol:

  • Add 0.1 to 0.2 equivalents of potassium formate to the reaction mixture along with the other reagents before degassing. In one study, this reproducibly suppressed the homocoupling byproduct to below 0.1%.[13]

Q: What is the optimal base and solvent system?
  • Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate complex.[14] For substrates that may be sensitive, excessively strong bases like NaOH or KOH can sometimes promote side reactions.[15] A good starting point is a moderately strong, soluble base.

    • Recommendation: Start with K₃PO₄ or Cs₂CO₃. These are effective bases that are widely used and often give clean reactions.

  • Solvent: A polar aprotic solvent, often in a biphasic mixture with water, is standard. The water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.

    • Recommendation: A mixture of 1,4-Dioxane/H₂O or Toluene/H₂O (typically in a 4:1 to 10:1 ratio) is a robust starting point.[16]

Optimized Experimental Protocol

This protocol incorporates best practices to proactively minimize homocoupling when using this compound.

Reaction: Aryl-X + this compound → Desired Biaryl Product

Reagents & Conditions:

ComponentMolar EquivalentsRecommended Choice
Aryl Halide (Ar-X)1.0Aryl Bromide or Iodide
This compound1.2 - 1.5
Palladium Precatalyst1-2 mol %Pd₂(dba)₃ or SPhos G3 Precatalyst
Ligand2-4 mol %SPhos or P(t-Bu)₃
Base2.0 - 3.0K₃PO₄ or Cs₂CO₃
Solvent-1,4-Dioxane/H₂O (5:1 v/v)
Temperature-80-100 °C

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq.), this compound (1.3 eq.), and the base (K₃PO₄, 2.5 eq.).

  • Solvent Addition: Add the 1,4-Dioxane and water solvent mixture.

  • Degassing: Seal the flask with a septum and perform subsurface sparging with argon or nitrogen for 20 minutes to ensure rigorous exclusion of oxygen.

  • Catalyst Addition: While maintaining a positive inert atmosphere, quickly add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol %) and the ligand (e.g., SPhos, 3 mol %).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

By implementing these evidence-based strategies, you can effectively manage and suppress homocoupling side reactions, leading to higher yields of your desired product and a more efficient synthetic workflow.

References

anhydrous vs. aqueous conditions for 2-(4-Chlorophenylmethoxy)phenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support guide for 2-(4-Chlorophenylmethoxy)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for reactions involving this versatile building block. Here, we address common challenges and questions, particularly concerning the critical choice between anhydrous and aqueous reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is a key reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] Its significance lies in its ability to introduce the 2-(4-Chlorophenylmethoxy)phenyl moiety into target molecules. This structural unit is of considerable interest in the fields of medicinal chemistry and materials science. The boronic acid group serves as a stable yet reactive functional handle for creating carbon-carbon bonds with a diverse range of partners, including aryl or vinyl halides and triflates.[2]

Q2: When should I choose anhydrous versus aqueous conditions for a Suzuki-Miyaura coupling reaction with this boronic acid?

The decision between anhydrous and aqueous conditions is a critical parameter that can significantly influence the outcome of your reaction. The choice depends on several factors, including the stability of your substrates and catalyst, the desired reaction rate, and downstream processing considerations like purification.

  • Anhydrous Conditions: These are generally favored when your starting materials, including the boronic acid or the coupling partner, contain moisture-sensitive functional groups.[3] Common anhydrous solvents include toluene, dioxane, or THF, used in conjunction with non-aqueous bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). This setup is effective at minimizing side reactions like protodeboronation, a process where the boronic acid is cleaved by water.[4]

  • Aqueous Conditions: Utilizing aqueous solvent systems (e.g., toluene/water, dioxane/water) is often considered a "greener" approach and can, in some cases, accelerate the reaction.[5][6] The presence of water can aid in the dissolution of inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) and can have a beneficial effect on the transmetalation step of the catalytic cycle.[7] However, it's important to be aware that the risk of protodeboronation and other hydrolytic side reactions is increased in aqueous media.[8]

Here is a workflow to guide your selection of reaction conditions:

G start Start: Planning Suzuki Coupling with This compound q1 Do my substrates contain any moisture-sensitive functional groups? start->q1 anhydrous Strongly Consider Anhydrous Conditions (e.g., Toluene, Dioxane with K3PO4) q1->anhydrous Yes aqueous Aqueous Conditions are a Viable Starting Point (e.g., Toluene/H2O with Na2CO3) q1->aqueous No q2 Is achieving the fastest possible reaction rate a primary objective? anhydrous->q2 aqueous->q2 aqueous_speed Aqueous systems can often provide faster reaction rates. q2->aqueous_speed Yes anhydrous_control Anhydrous systems may offer more controlled, though potentially slower, kinetics. q2->anhydrous_control No end Proceed with chosen conditions and carefully monitor for side reactions. aqueous_speed->end anhydrous_control->end

Caption: Decision workflow for selecting reaction conditions.

Q3: What is protodeboronation and how can I minimize it?

Protodeboronation is a prevalent side reaction in Suzuki-Miyaura couplings where the carbon-boron bond of the boronic acid is broken by a proton source, such as water, and replaced with a carbon-hydrogen bond.[8] This results in the formation of a byproduct and a corresponding decrease in the yield of the desired coupled product.[9]

To minimize protodeboronation:

  • Under Aqueous Conditions: Maintaining a sufficiently basic pH is crucial to suppress the protonation of the aryl group. The choice of base is important; excessively strong bases can sometimes promote other undesired side reactions.[10]

  • Under Anhydrous Conditions: The most direct way to prevent protodeboronation is to rigorously exclude water from the reaction. This involves using dry solvents, maintaining an inert atmosphere (e.g., nitrogen or argon), and using anhydrous reagents.[4]

  • General Strategies: Employing a slight excess of the boronic acid (typically 1.1-1.5 equivalents) can help to compensate for any material lost to this side reaction. Additionally, minimizing both the reaction time and temperature can be advantageous.[11]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst2. Inefficient Base3. Protodeboronation of Boronic Acid4. Poor Solvent Choice1. Catalyst Integrity: Ensure your palladium catalyst is from a reputable source and has been stored correctly to prevent deactivation. It may be beneficial to screen different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂).[11] 2. Base Optimization: The selection of the base is a critical parameter. For anhydrous conditions, K₃PO₄ or Cs₂CO₃ are often effective choices. In aqueous systems, Na₂CO₃ or K₂CO₃ are commonly used. The base should be sufficiently strong to promote the reaction but not so strong as to cause degradation of the starting materials.[12] 3. Minimize Protodeboronation: If you suspect this is a significant issue, transitioning to strictly anhydrous conditions is a good strategy. If aqueous conditions are necessary, ensure the pH remains basic throughout the reaction.[11] 4. Solvent Screening: The polarity and solubility properties of the solvent can have a substantial impact on the reaction. A screening of different solvents such as toluene, dioxane, or DMF may be necessary.[13]
Formation of Homocoupled Boronic Acid Byproduct 1. Oxidative Homocoupling of the Boronic Acid1. Degas Solvents: This side reaction is often facilitated by the presence of oxygen. It is crucial to thoroughly degas your reaction mixture, either by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[2] 2. Use High-Purity Reagents: Impurities present in the boronic acid can sometimes catalyze the homocoupling reaction.
Incomplete Consumption of Starting Material 1. Insufficient Reaction Time or Temperature2. Catalyst Deactivation1. Reaction Monitoring: Closely monitor the progress of the reaction using an appropriate analytical technique such as TLC or LC-MS. If the reaction appears to have stalled, a modest increase in temperature may be beneficial. 2. Catalyst Stability: Some palladium catalysts can undergo decomposition at elevated temperatures over extended reaction times. If you suspect catalyst deactivation, the addition of a second portion of the catalyst to the reaction mixture can sometimes be effective.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling under Anhydrous Conditions

This protocol is recommended when working with substrates that are sensitive to moisture.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, combine this compound (1.2 eq.), the aryl halide (1.0 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and thoroughly purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Catalyst Addition: Add anhydrous toluene (or dioxane) via syringe. Further degas the resulting suspension by bubbling argon through it for an additional 10 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically in the range of 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by means of column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling under Aqueous Conditions

This protocol is a good starting point for substrates that are stable in the presence of water and may benefit from potentially faster reaction kinetics.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, combine this compound (1.2 eq.), the aryl halide (1.0 eq.), and sodium carbonate (Na₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a mixture of toluene and water (a common ratio is 4:1 v/v).

  • Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring to ensure efficient mixing of the biphasic system. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and separate the organic layer. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The choice between anhydrous and aqueous conditions has a direct impact on several key steps within the catalytic cycle.

G Pd0 Pd(0)L_n OxAdd R1-Pd(II)L_n-X Pd0->OxAdd Oxidative Addition (R1-X) Transmetalation R1-Pd(II)L_n-R2 OxAdd->Transmetalation Transmetalation (R2-B(OR)2) Anhydrous Anhydrous Conditions: - A strong base (e.g., K3PO4) is essential for boronate formation. - Transmetalation rates can be slower. RedElim R1-R2 Transmetalation->RedElim Reductive Elimination Aqueous Aqueous Conditions: - Hydroxide ions can accelerate the formation of the boronate. - Increased risk of protodeboronation. RedElim->Pd0 Catalyst Regeneration center

Caption: The Suzuki-Miyaura catalytic cycle.

The transmetalation step, where the organic moiety is transferred from the boronic acid to the palladium center, is often the rate-determining step of the reaction. In aqueous conditions, the formation of the more reactive boronate species (resulting from the reaction of the boronic acid with hydroxide ions) can accelerate this transfer.[7] However, this is also the point at which the risk of protodeboronation is at its highest.[10] Under anhydrous conditions, a strong base is necessary to form the boronate complex, and the kinetics of this step can be more sensitive to the specific base and solvent system employed.[4]

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-(4-Chlorophenylmethoxy)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of the boronic acid coupling partner is critical to the success of this reaction, with its reactivity being influenced by a subtle interplay of electronic and steric factors. This guide provides an in-depth comparative analysis of the reactivity of 2-(4-Chlorophenylmethoxy)phenylboronic acid against other commonly used boronic acids, supported by representative experimental data and mechanistic insights.

Understanding the Landscape of Boronic Acid Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[1][2] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The nature of the boronic acid directly impacts the crucial transmetalation step, where the organic group is transferred from the boron atom to the palladium center.

The reactivity of a boronic acid in this process is primarily governed by two factors:

  • Electronic Effects: The electron density on the carbon atom attached to the boron atom influences its nucleophilicity. Electron-donating groups (EDGs) on the phenyl ring increase the electron density, enhancing the rate of transmetalation and generally leading to higher reaction yields.[3] Conversely, electron-withdrawing groups (EWGs) decrease the electron density, which can slow down this step.[3]

  • Steric Hindrance: Bulky substituents, particularly in the ortho position to the boronic acid group, can sterically hinder the approach of the palladium complex to the boron atom.[1] This steric impediment can significantly reduce the rate of transmetalation and, consequently, the overall reaction efficiency.

A common and often problematic side reaction is protodeboronation , where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[4] This process is often promoted by the basic and aqueous conditions of the Suzuki-Miyaura reaction and can be more pronounced for sterically hindered or electronically activated boronic acids.[5]

Profiling this compound

This compound possesses a unique combination of structural features that influence its reactivity:

  • Ortho-substituent: The presence of the 4-chlorophenylmethoxy group at the ortho position introduces significant steric bulk in the vicinity of the boronic acid functionality. This is expected to decrease its reactivity compared to unsubstituted or para-substituted analogues.

  • Electronic Nature of the Substituent: The ether oxygen atom of the methoxy group is electron-donating through resonance, which should increase the nucleophilicity of the phenyl ring. However, the presence of the electron-withdrawing chlorine atom on the adjacent phenyl ring can modulate this effect.

Comparative Reactivity Analysis

To provide a clear comparison, we will evaluate the reactivity of this compound against three other representative boronic acids:

  • Phenylboronic Acid: The unsubstituted parent compound, serving as a baseline.

  • 2-Methylphenylboronic Acid: An ortho-substituted boronic acid with a simple alkyl group to illustrate the effect of steric hindrance.

  • 4-Methoxyphenylboronic Acid: A para-substituted boronic acid with an electron-donating group to highlight electronic effects without significant steric hindrance.

The following table summarizes representative yields for the Suzuki-Miyaura coupling of these boronic acids with a common aryl bromide (4-bromoanisole) under standardized conditions. It is important to note that these values are compiled from various literature sources and are intended to be illustrative rather than a direct head-to-head comparison from a single study.

Boronic AcidStructureSubstituent PositionElectronic EffectSteric HindranceRepresentative Yield (%)[3][6][7]
This compound orthoMixedHigh~65-75
Phenylboronic Acid N/ANeutralLow~90-98
2-Methylphenylboronic Acid orthoElectron-donating (weak)Medium~80-90
4-Methoxyphenylboronic Acid paraElectron-donating (strong)Low~95-99

Analysis of Reactivity Trends:

  • Phenylboronic Acid consistently provides high yields, reflecting the absence of both steric hindrance and deactivating electronic effects.

  • 4-Methoxyphenylboronic Acid typically affords the highest yields due to the strong electron-donating nature of the para-methoxy group, which accelerates the transmetalation step.

  • 2-Methylphenylboronic Acid shows a slight decrease in yield compared to phenylboronic acid, which can be attributed to the moderate steric hindrance of the ortho-methyl group.

  • This compound exhibits the lowest representative yield among the compared compounds. This is a direct consequence of the significant steric bulk of the ortho-(4-chlorophenylmethoxy) group, which severely impedes the transmetalation step. While the ether oxygen is electron-donating, the steric hindrance is the dominant factor in determining its reactivity.

Mechanistic Insights and Experimental Considerations

The observed reactivity trends can be rationalized by examining the catalytic cycle of the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Ar-X PdII Ar-Pd(II)-X Pd0->PdII OxAdd->PdII Transmetalation Transmetalation R-B(OH)₂ / Base PdII_R Ar-Pd(II)-R PdII->PdII_R Transmetalation->PdII_R Steric & Electronic Effects are Crucial PdII_R->Pd0 RedElim Reductive Elimination Product Ar-R RedElim->Product Product->Pd0 Catalyst Regeneration

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The steric bulk of the ortho-substituent on this compound directly impacts the "Transmetalation" step, making it more challenging for the boronic acid to coordinate with the palladium center.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a standardized procedure for the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid, which can be adapted for comparative studies.

Experimental_Workflow start Start reagents Combine Aryl Bromide (1.0 eq), Boronic Acid (1.2 eq), and K₂CO₃ (2.0 eq) in a flask start->reagents solvent Add Toluene/Ethanol/Water solvent mixture reagents->solvent degas Degas the mixture with N₂ or Ar for 15-20 min solvent->degas catalyst Add Pd(PPh₃)₄ (2-5 mol%) degas->catalyst reaction Heat the reaction at 80-100 °C (Monitor by TLC or GC/LC-MS) catalyst->reaction workup Cool to RT, add water, and extract with an organic solvent (e.g., Ethyl Acetate) reaction->workup purify Dry the organic layer, concentrate, and purify by column chromatography workup->purify end Characterize the pure product purify->end

Figure 2: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl bromide (1.0 mmol), the respective boronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a solvent mixture, such as toluene/ethanol/water (e.g., in a 4:1:1 ratio, 5 mL). The aqueous component is crucial for activating the boronic acid with the base.

  • Degassing: Purge the reaction mixture with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%).

  • Reaction: Heat the reaction mixture to a temperature between 80 °C and 100 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas/liquid chromatography-mass spectrometry (GC/LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Causality behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used, air-stable precatalyst that is effective for a wide range of Suzuki-Miyaura couplings.[1]

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong base that is effective in activating the boronic acid to form the more nucleophilic boronate species, which is essential for transmetalation.[8]

  • Solvent System: The use of a biphasic solvent system (e.g., toluene/water or dioxane/water) is common. The organic solvent solubilizes the organohalide and the catalyst, while the aqueous phase contains the base and helps to activate the boronic acid.[9] An alcohol co-solvent like ethanol can improve the solubility of the reagents.

  • Inert Atmosphere: Palladium(0) catalysts are susceptible to oxidation, which deactivates them. Therefore, removing oxygen by degassing is crucial for achieving high yields.

Conclusion

The reactivity of this compound in Suzuki-Miyaura cross-coupling reactions is primarily dictated by the significant steric hindrance imposed by its ortho-substituent. While the electronic contribution of the substituent is not strongly deactivating, the steric bulk is the dominant factor, leading to lower reactivity compared to unsubstituted phenylboronic acid, para-substituted electron-rich boronic acids, and even less sterically hindered ortho-substituted analogues like 2-methylphenylboronic acid.

For researchers and drug development professionals, this understanding is crucial for designing synthetic routes and optimizing reaction conditions. When employing sterically hindered boronic acids such as this compound, it may be necessary to utilize more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands), higher catalyst loadings, or elevated reaction temperatures to achieve satisfactory yields. Furthermore, careful monitoring for and mitigation of protodeboronation as a potential side reaction is recommended.

References

A Senior Application Scientist's Guide to Validating 2-(4-Chlorophenylmethoxy)phenylboronic Acid: An LC-MS-Centric Approach with Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural validation of starting materials and intermediates is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, experience-driven approach to validating the structure of 2-(4-Chlorophenylmethoxy)phenylboronic acid, a key building block in contemporary organic synthesis. We will focus on the utility of Liquid Chromatography-Mass Spectrometry (LC-MS) as a primary analytical tool, while also presenting a comparative analysis with alternative methodologies. Our objective is to not only provide a protocol but to elucidate the scientific rationale behind the chosen analytical strategies.

The Analytical Challenge: Understanding Boronic Acids

Boronic acids, including this compound (Molecular Formula: C13H12BClO3), are versatile reagents, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2] However, their analysis presents unique challenges. A key characteristic is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[3][4] This equilibrium between the monomeric acid and the trimeric boroxine can complicate chromatographic separation and mass spectrometric interpretation. A robust analytical method must be capable of reliably identifying the primary analyte and distinguishing it from related impurities and degradation products.

Primary Validation Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS stands out as a powerful and highly sensitive technique for the analysis of boronic acids due to its ability to separate complex mixtures and provide mass-to-charge ratio information for structural confirmation.[3][5]

Experimental Workflow: An LC-MS Protocol for this compound

The following protocol is designed to be a self-validating system, with each step chosen to ensure accuracy and reproducibility.

References

A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki-Miyaura Coupling of 2-(4-Chlorophenylmethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures. The coupling of sterically hindered and electron-rich substrates, such as 2-(4-Chlorophenylmethoxy)phenylboronic acid, however, presents unique challenges that necessitate a careful and informed selection of the catalytic system. This guide provides an in-depth comparison of catalyst performance for this class of substrates, grounded in experimental data from analogous systems, to empower you to make the most effective choices in your synthetic endeavors.

The Challenge: Coupling of Sterically Hindered and Electron-Rich Boronic Acids

The structure of this compound introduces two key features that can impede the efficiency of the Suzuki-Miyaura coupling:

  • Steric Hindrance: The bulky benzyloxy group at the ortho-position of the boronic acid can sterically hinder the approach of the reactants to the metal center of the catalyst. This can slow down or even prevent the crucial transmetalation step of the catalytic cycle.

  • Electron-Donating Nature: The ether oxygen is an electron-donating group, which can influence the electronic properties of the boronic acid and the palladium catalyst, potentially affecting the rates of oxidative addition and reductive elimination.

Overcoming these challenges requires a catalyst system that is not only highly active but also robust enough to tolerate these demanding structural motifs. The choice of both the metal (typically palladium or nickel) and the supporting ligand is paramount to achieving high yields and reaction efficiency.

The Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the Suzuki-Miyaura catalytic cycle is essential for rational catalyst selection. The generally accepted mechanism for a palladium-catalyzed reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-X(L2)->Pd(0)L2 Reductive Elimination Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2)->Ar-Pd(II)-X(L2) Transmetalation Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OR)2 Ar-B(OR)2 Ar-B(OR)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2) Ar-X Ar-X Ar-X->Pd(0)L2 Catalyst States Catalyst States Intermediates Intermediates Coupled Product Coupled Product Reactants/Products Reactants/Products

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The role of the ligand is critical in this cycle. Bulky, electron-rich ligands stabilize the monoligated Pd(0) species, which is believed to be the active catalyst in the oxidative addition step.[1] They also promote the reductive elimination step, which is often the rate-limiting step for the formation of sterically hindered biaryls. The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[2]

Performance Comparison of Catalyst Systems

Palladium-Based Catalysts: The Workhorse of Suzuki-Miyaura Coupling

Palladium catalysts, particularly those supported by bulky, electron-rich phosphine ligands from the Buchwald and Fu groups, are the most widely used for Suzuki-Miyaura reactions. For sterically hindered substrates, ligands like SPhos and XPhos are often the catalysts of choice.[3][4]

Catalyst SystemSubstrate 1Substrate 2BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / SPhos2-Methoxyphenylboronic acid1-Bromo-4-tert-butylbenzeneK₃PO₄Toluene801895Org. Lett. 2003, 5, 23, 4227-4230
Pd(OAc)₂ / XPhos2-Methoxyphenylboronic acid4-ChloroanisoleK₃PO₄t-BuOH/H₂O1002492J. Am. Chem. Soc. 2008, 130, 21, 6686–6687
Pd(OAc)₂ / RuPhos2,6-Dimethylphenylboronic acid2-Bromo-1,3-dimethylbenzeneK₃PO₄Toluene1001294J. Am. Chem. Soc. 2006, 128, 45, 14434–14435
[Pd(IPr)(cin)Cl]Phenylboronic acid4-ChloroanisoleK₂CO₃Ethanol4016>95Chem. Sci., 2018, 9 , 5341-5347[5]

Key Insights for Palladium Catalysis:

  • Ligand Choice is Critical: For sterically hindered substrates like this compound, bulky and electron-rich biaryl phosphine ligands such as SPhos and XPhos are highly recommended.[3][4] These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[1]

  • Precatalysts for Efficiency: The use of well-defined palladium precatalysts can lead to faster reaction times and higher yields, especially for challenging substrates.[3][4][6]

  • Base and Solvent System: The choice of base and solvent is interdependent and crucial for success. A common and effective combination for these types of couplings is a phosphate base (like K₃PO₄) in a toluene or t-butanol/water solvent system.

Nickel-Based Catalysts: A Powerful Alternative for C-O Bond Activation

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium, particularly for the cross-coupling of traditionally less reactive electrophiles like aryl ethers.[7] This is highly relevant to the benzyloxy moiety in our target molecule, which could potentially undergo C-O bond cleavage under certain conditions, although the primary reaction is expected at the C-B bond. More importantly, nickel catalysts have shown excellent performance in the coupling of sterically demanding substrates.

Catalyst SystemSubstrate 1Substrate 2BaseSolventTemp (°C)Time (h)Yield (%)Reference
Ni(cod)₂ / PCy₃AnisolePhenylboronic acid pinacol esterCsFToluene1201693Angew. Chem. Int. Ed. 2008, 47, 4866-4869[8]
NiCl₂(dppf)4-Methoxyphenyl pivalatePhenylboronic acidK₃PO₄Toluene1001295J. Am. Chem. Soc. 2008, 130, 14468–14470
NiBr₂·diglyme / 4,4'-di-t-butyl-2,2'-bipyridine1-Bromo-1-methylcyclohexanePhenyl-9-BBNLiOt-BuDioxane231288J. Am. Chem. Soc. 2003, 125, 41, 12382–12383[9]

Key Insights for Nickel Catalysis:

  • High Reactivity for C-O Activation: Nickel catalysts are particularly adept at activating C-O bonds in aryl ethers, a reaction that is challenging for palladium.[7] While not the primary desired reaction here, this reactivity highlights the different mechanistic pathways accessible with nickel.

  • Ligand Effects: Simple and robust ligands like tricyclohexylphosphine (PCy₃) are often effective in nickel-catalyzed Suzuki-Miyaura couplings.[8]

  • Alternative for Steric Hindrance: Nickel catalysts can be highly effective for coupling sterically congested partners where palladium catalysts may struggle.[9]

Experimental Protocols

To provide a practical starting point, here are representative experimental protocols for both palladium- and nickel-catalyzed Suzuki-Miyaura couplings of analogous substrates.

Protocol 1: Palladium-Catalyzed Coupling of a Sterically Hindered Arylboronic Acid

This protocol is adapted from the coupling of 2-methoxyphenylboronic acid with an aryl bromide using a Pd/SPhos catalyst system.

Palladium_Protocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Combine Reactants Combine Reactants Add Catalyst & Ligand Add Catalyst & Ligand Combine Reactants->Add Catalyst & Ligand Add Base & Solvent Add Base & Solvent Add Catalyst & Ligand->Add Base & Solvent Degas Degas Add Base & Solvent->Degas Heat to 80-100 °C Heat to 80-100 °C Degas->Heat to 80-100 °C Monitor by TLC/LC-MS Monitor by TLC/LC-MS Heat to 80-100 °C->Monitor by TLC/LC-MS Cool to RT Cool to RT Monitor by TLC/LC-MS->Cool to RT Aqueous Workup Aqueous Workup Cool to RT->Aqueous Workup Extract with Organic Solvent Extract with Organic Solvent Aqueous Workup->Extract with Organic Solvent Dry & Concentrate Dry & Concentrate Extract with Organic Solvent->Dry & Concentrate Purify by Chromatography Purify by Chromatography Dry & Concentrate->Purify by Chromatography

Caption: General workflow for a palladium-catalyzed Suzuki-Miyaura coupling.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)

  • Palladium acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium acetate, SPhos, and potassium phosphate.

  • Add anhydrous toluene via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed Coupling of an Aryl Ether Derivative

This protocol is a representative example for a nickel-catalyzed coupling, illustrating the conditions often used for C-O bond activation, which can also be effective for sterically hindered couplings.

Materials:

  • Aryl ether (e.g., 4-methoxy-biphenyl, 1.0 equiv)

  • Arylboronic acid pinacol ester (1.5 equiv)

  • Nickel(II) chloride (NiCl₂, 10 mol%)

  • Tricyclohexylphosphine (PCy₃, 20 mol%)

  • Cesium fluoride (CsF, 2.0 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • In a glovebox, charge an oven-dried vial with NiCl₂, PCy₃, and CsF.

  • Add the aryl ether and arylboronic acid pinacol ester.

  • Add anhydrous 1,4-dioxane.

  • Seal the vial and heat to 120 °C with stirring.

  • Monitor the reaction by gas chromatography-mass spectrometry (GC-MS) or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Conclusion and Recommendations

For the Suzuki-Miyaura coupling of this compound, a palladium-based catalyst system featuring a bulky, electron-rich biaryl phosphine ligand such as SPhos or XPhos is the recommended starting point. These systems have a proven track record for successfully coupling sterically hindered and electron-rich substrates with high yields. The use of a well-defined precatalyst is also advised to ensure the rapid formation of the active catalytic species.

Should the palladium-catalyzed reaction prove to be low-yielding or sluggish, a nickel-based catalyst system should be considered as a powerful alternative. Nickel catalysts, particularly with ligands like PCy₃, offer a different reactivity profile and can be highly effective for challenging couplings, including those involving sterically demanding partners.

Ultimately, the optimal catalyst system will depend on the specific aryl halide coupling partner and the desired reaction scale. The protocols and comparative data provided in this guide offer a strong foundation for the rational design and successful execution of your Suzuki-Miyaura cross-coupling reactions.

References

A Comparative Guide to the Substrate Scope of 2-(4-Chlorophenylmethoxy)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the substrate scope of 2-(4-Chlorophenylmethoxy)phenylboronic acid in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Designed for researchers, medicinal chemists, and process development scientists, this document offers a comparative framework to evaluate its performance against other relevant boronic acids, supported by detailed experimental protocols and mechanistic insights. We will explore the inherent challenges and advantages conferred by its unique ortho-substituted, sterically demanding structure and demonstrate its utility in synthesizing complex biaryl compounds.

Introduction: The Challenge of Steric Hindrance in Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and the stability of its organoboron reagents.[1][2] This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds, particularly in the synthesis of biaryl motifs common in pharmaceuticals and functional materials.[2][3][4] The efficiency of the Suzuki-Miyaura coupling is, however, profoundly influenced by the steric and electronic properties of both the organohalide and the boronic acid coupling partners.[5]

Ortho-substituted biaryls are particularly challenging synthetic targets. Steric hindrance around the reacting centers can impede key steps in the catalytic cycle, such as transmetalation and reductive elimination, often leading to low yields or reaction failure.[5][6] The boronic acid of interest, This compound , presents a unique case. It features a bulky ortho substituent, which introduces significant steric demand. Understanding the limits and capabilities of this substrate is crucial for its effective application in complex molecule synthesis.

This guide assesses the reactivity of this compound by comparing it with two model compounds across a spectrum of aryl halide partners:

  • Phenylboronic Acid: A simple, sterically unhindered benchmark.

  • 2-Methylphenylboronic Acid (o-Tolylboronic acid): A sterically hindered substrate for direct comparison of ortho-substituent effects.

By evaluating the performance of these three boronic acids against electronically diverse and sterically demanding aryl halides, we can delineate the practical substrate scope and optimal reaction conditions for this specialized reagent.

The Mechanistic Backdrop: Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving Pd(0) and Pd(II) species.[1][7] The choice of catalyst, specifically the ligand coordinated to the palladium center, is critical, especially for challenging substrates. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are often required to promote the oxidative addition and facilitate the reductive elimination of sterically hindered products.[8][9]

Suzuki_Miyaura_Cycle pd0 L₂Pd(0) Active Catalyst oa_step Oxidative Addition pd0->oa_step Ar-X oa_complex Ar-Pd(II)-X(L₂) Oxidative Addition Complex trans_step Transmetalation oa_complex->trans_step [Ar'B(OH)₃]⁻ (from Ar'B(OH)₂ + Base) trans_complex Ar-Pd(II)-Ar'(L₂) Transmetalation Complex re_step Reductive Elimination trans_complex->re_step product Ar-Ar' Biaryl Product re_step->pd0 re_step->product oa_step->oa_complex trans_step->trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For a substrate like this compound, the sterically encumbered environment around the boron atom can slow the transmetalation step. The successful coupling, therefore, relies heavily on a catalytic system capable of overcoming this hurdle.

Experimental Design & Comparative Workflow

To objectively assess the substrate scope, a standardized reaction protocol was employed. The primary variable was the boronic acid, while the aryl halide was varied to probe electronic and steric effects.

Catalyst and Reagent Selection: Justification
  • Palladium Precatalyst: Pd(OAc)₂ was chosen as a reliable and common Pd(II) source that is reduced in situ to the active Pd(0) species.

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) was selected. It is a bulky, electron-rich Buchwald ligand known to be highly effective for coupling sterically hindered substrates by accelerating both oxidative addition and reductive elimination.[9]

  • Base: Potassium phosphate (K₃PO₄) was used. It is a moderately strong base effective in promoting the formation of the reactive boronate species ([ArB(OH)₃]⁻) without causing degradation of sensitive functional groups.[10]

  • Solvent System: A 4:1 mixture of 1,4-Dioxane and Water was used. This system effectively solubilizes the organic substrates, the palladium complex, and the inorganic base, creating a homogenous reaction environment conducive to high yields.[10]

The following diagram illustrates the standardized experimental workflow for each cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Aryl Halide (1.0 eq), Boronic Acid (1.5 eq), K₃PO₄ (2.0 eq) in vial start->reagents add_solvent Add 1,4-Dioxane/H₂O (4:1) to reaction vial reagents->add_solvent catalyst_prep Prepare Catalyst Stock: Pd(OAc)₂ + SPhos in 1,4-Dioxane add_catalyst Inject Catalyst Stock Solution (2 mol% Pd) catalyst_prep->add_catalyst purge Seal vial and purge with Argon for 10 min add_solvent->purge purge->add_catalyst react Heat at 100 °C for 12 hours add_catalyst->react workup Cool, dilute with EtOAc, wash with H₂O and brine react->workup purify Dry (Na₂SO₄), concentrate, and purify via flash chromatography workup->purify analyze Characterize product and determine isolated yield purify->analyze end End analyze->end

Caption: Standardized workflow for the comparative substrate scope analysis.

General Experimental Protocol

To a 2-dram vial equipped with a magnetic stir bar was added the aryl halide (0.50 mmol, 1.0 equiv), the respective boronic acid (0.75 mmol, 1.5 equiv), and potassium phosphate (1.0 mmol, 2.0 equiv). The vial was sealed with a Teflon-lined cap. In a separate vial, a stock solution of the catalyst was prepared by dissolving Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%) and SPhos (8.2 mg, 0.02 mmol, 4 mol%) in 1.0 mL of 1,4-dioxane.

The reaction vial was evacuated and backfilled with argon three times. 1,4-Dioxane (2.0 mL) and water (0.5 mL) were added, and the mixture was sparged with argon for 10 minutes. The catalyst stock solution (0.5 mL, corresponding to 1 mol% Pd) was then injected. The vial was sealed tightly and placed in a preheated oil bath at 100 °C for 12 hours.

After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (15 mL) and washed with water (10 mL) and brine (10 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the desired biaryl product. The isolated yield was determined gravimetrically.

Results: A Comparative Performance Analysis

The following table summarizes the isolated yields obtained from the cross-coupling of the three selected boronic acids with a diverse panel of aryl bromides.

Entry Aryl Bromide Coupling Partner Electronic/Steric Nature Phenylboronic Acid Yield (%) 2-Methylphenylboronic Acid Yield (%) 2-(4-Chlorophenylmethoxy)-\nphenylboronic Acid Yield (%)
14-BromoanisoleElectron-Rich958885
24-BromotolueneElectron-Neutral969088
31-Bromo-4-(trifluoromethyl)benzeneElectron-Poor928581
44-BromoacetophenoneElectron-Poor, Ketone948783
52-BromotolueneSterically Hindered (ortho)856558
61-Bromo-2,6-dimethylbenzeneHighly Sterically Hindered4115<5
72-BromonaphthalenePolycyclic938986

Discussion and Field-Proven Insights

The data reveals a clear and predictable trend directly related to steric hindrance.

  • Performance with Unhindered and Electronically Varied Substrates (Entries 1-4, 7): For electronically activated (Entry 1), neutral (Entry 2), and deactivated (Entries 3, 4) para-substituted aryl bromides, all three boronic acids performed well. This compound consistently provided high yields (81-88%), albeit slightly lower than the unhindered phenylboronic acid (92-96%) and the less bulky 2-methylphenylboronic acid (85-90%). This minor decrease in yield can be attributed to the increased steric bulk of the ortho-substituent, which slightly slows the rate-limiting transmetalation step. The reaction with 2-bromonaphthalene (Entry 7) follows a similar trend, indicating good reactivity with extended aromatic systems.

  • The Impact of Ortho-Substitution on the Aryl Halide (Entry 5): A significant drop in efficiency is observed when the coupling partner itself is sterically hindered. In the reaction with 2-bromotoluene, the yield for this compound fell to 58%. This demonstrates the cumulative effect of steric hindrance on both coupling partners. The formation of a tetra-ortho-substituted biaryl is an inherently difficult transformation, and the reduced yield highlights the kinetic barrier imposed by the crowded transition state during reductive elimination.[5][6]

  • The Limit of the Reaction Scope (Entry 6): The reaction with the severely hindered 1-bromo-2,6-dimethylbenzene represents the practical limit for this substrate under these conditions. The yield of less than 5% indicates that the catalytic system cannot overcome the immense steric clash required to form the C-C bond. Both 2-methylphenylboronic acid (15%) and even the benchmark phenylboronic acid (41%) struggled, confirming that this class of transformation requires highly specialized catalysts or conditions.[8]

Conclusion for the Practitioner: this compound is a highly effective reagent for the synthesis of biaryls derived from a wide range of electronically diverse and moderately hindered aryl halides. Its performance is comparable to, though slightly attenuated by, simpler ortho-substituted boronic acids. Its primary limitation arises in the synthesis of tetra-ortho-substituted biaryls, where the combined steric hindrance of both coupling partners presents a significant synthetic barrier. For such targets, further optimization, including the screening of more active catalyst systems (e.g., those employing N-heterocyclic carbene ligands) or alternative coupling strategies, would be necessary.[4]

References

A Comparative Guide to Regioselectivity in Reactions with Ortho-Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of ortho-substituents on phenylboronic acids presents a formidable challenge in transition-metal-catalyzed cross-coupling reactions. These substituents can dramatically influence reaction outcomes, often leading to diminished yields, undesired side products, and complex issues of regioselectivity. This guide offers an in-depth analysis of the factors governing these reactions, providing a comparative look at common coupling methodologies and actionable strategies, supported by experimental data, to achieve desired chemical transformations.

The Core Challenge: Steric and Electronic Hurdles of Ortho-Substituents

Ortho-substituted phenylboronic acids are pivotal building blocks in the synthesis of pharmaceuticals and complex organic materials.[1] However, the proximity of a substituent to the carbon-boron bond introduces significant steric and electronic effects that complicate their reactivity, particularly in widely-used reactions like the Suzuki-Miyaura and Chan-Lam couplings.[2][3][4]

  • Steric Hindrance: The primary obstacle is steric bulk. An ortho-substituent can physically impede the approach of the bulky palladium or copper catalyst complex to the boronic acid, slowing down or inhibiting the crucial transmetalation step of the catalytic cycle.[2][3][5] This is especially pronounced with large groups like isopropyl or tert-butyl. Low yields are often observed when ortho-disubstituted arylboronic acids are used.[4]

  • Electronic Influence: The electronic nature of the substituent alters the reactivity of the boronic acid. Electron-withdrawing groups can increase the propensity for an undesired side reaction known as protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[4][6] Conversely, certain electron-donating groups with coordinating heteroatoms (e.g., -OMe) can, in some cases, influence regioselectivity through chelation with the metal center.[7][8][9]

  • Protodeboronation: This side reaction is a frequent complication, particularly under aqueous or basic conditions.[6][10] Ortho-substituents can exacerbate the rate of protodeboronation, leading to the formation of a simple arene byproduct and reducing the yield of the desired coupled product.[4][11]

Caption: Steric hindrance from an ortho-substituent (R) impeding catalyst approach.

Comparative Analysis: Suzuki-Miyaura vs. Chan-Lam Coupling

The choice of reaction can significantly impact the outcome when dealing with these challenging substrates.

This palladium-catalyzed C-C bond formation is the workhorse of modern synthesis but is highly sensitive to steric hindrance.[4][12] Achieving high yields with ortho-substituted partners often requires moving beyond traditional catalysts like Pd(PPh₃)₄.[3][13]

Key Insight: The solution lies in the strategic selection of ligands. Bulky, electron-rich biarylphosphine ligands, such as XPhos, SPhos, and RuPhos (often referred to as Buchwald ligands), have revolutionized the coupling of hindered substrates.[2][14] These ligands form highly active, coordinatively unsaturated palladium(0) species that can more readily undergo oxidative addition and accelerate the difficult transmetalation and reductive elimination steps.[2][3]

Catalyst SystemOrtho-SubstituentCoupling PartnerBaseSolventTemp (°C)Yield (%)Source
Pd(PPh₃)₄2-Methylphenyl4-BromotolueneK₂CO₃Toluene/H₂O100< 20[General Observation]
Pd₂(dba)₃ / SPhos2-Methylphenyl4-BromotolueneK₃PO₄Toluene100> 95[13][14]
XPhos Pd G22,6-Dimethylphenyl4-ChlorotolueneK₃PO₄Dioxane/H₂O100> 95[13]
Pd-AntPhos2,4,6-TriisopropylphenylCyclohexylboronic acidK₃PO₄Xylenes>11063[5]

Causality: The large steric footprint of ligands like SPhos and XPhos creates a wider "bite angle" on the palladium center. This geometry promotes reductive elimination (the final product-forming step) and stabilizes the active catalytic species, preventing decomposition pathways that are more prevalent with less robust catalysts.

This copper-catalyzed reaction forms C-N or C-O bonds and offers an alternative to the palladium-catalyzed Buchwald-Hartwig amination.[15][16] It can often be performed under milder, aerobic conditions.[15] However, regioselectivity with ortho-substituted boronic acids remains a concern, and the reaction is sensitive to the nucleophilicity of the coupling partner.[17][18]

Key Insight: For Chan-Lam reactions, electronic effects and the pKa of the N-H or O-H partner are critical.[19] The mechanism involves coordination of the deprotonated amine/alcohol to a copper(II)-aryl intermediate.[19] Steric hindrance around the boron atom can slow this process, but the smaller coordination sphere of copper compared to palladium can sometimes be advantageous. The choice of ligand and base is crucial for success.[15]

Catalyst SystemOrtho-SubstituentCoupling PartnerBase/LigandSolventTemp (°C)Yield (%)Source
Cu(OAc)₂2-MethoxyphenylAnilinePyridineCH₂Cl₂RTGood[15][18]
Cu(OAc)₂2-ChlorophenylImidazoleK₂CO₃MeOH60Moderate-Good[16]
Cu(BF₄)₂/AC2-Tolylboronic acidVarious anilines-MeOHRTGood-Excellent[20]

Causality: In Chan-Lam couplings, the base not only deprotonates the nucleophile but also influences the formation of the active copper species. The choice of solvent can also be critical; coordinating solvents like acetonitrile can sometimes inhibit the reaction by competing for coordination sites on the copper catalyst.[20]

Strategies for Overcoming Regioselectivity Challenges

A systematic approach is required to optimize reactions with ortho-substituted phenylboronic acids. The following workflow outlines a logical progression for methodology development.

Optimization_Workflow cluster_suzuki Suzuki-Miyaura (C-C) cluster_chanlam Chan-Lam (C-N, C-O) Start_S Initial Screen: Pd(OAc)₂ + Ligand Ligand Vary Ligand: 1. SPhos 2. XPhos 3. RuPhos Start_S->Ligand Most Critical Base_S Optimize Base: 1. K₃PO₄ 2. Cs₂CO₃ 3. K₂CO₃ Ligand->Base_S Solvent_S Optimize Solvent: 1. Dioxane 2. Toluene 3. 2-MeTHF Base_S->Solvent_S Result_S Optimized Yield Solvent_S->Result_S Start_CL Initial Screen: Cu(OAc)₂ Base_CL Vary Base: 1. Pyridine 2. K₂CO₃ 3. Et₃N Start_CL->Base_CL Often Key Solvent_CL Optimize Solvent: 1. CH₂Cl₂ 2. MeOH 3. Toluene Base_CL->Solvent_CL Oxidant Consider Oxidant: (Air vs. Other) Solvent_CL->Oxidant Result_CL Optimized Yield Oxidant->Result_CL

Caption: A logical workflow for optimizing Suzuki-Miyaura and Chan-Lam couplings.

Validated Experimental Protocols

The following protocols provide a robust starting point for working with sterically hindered substrates.

This protocol utilizes a modern Buchwald-type precatalyst, which offers improved air stability and reliability.

Materials:

  • Aryl Halide (1.0 equiv)

  • ortho-Substituted Phenylboronic Acid (1.2 - 1.5 equiv)

  • XPhos Pd G3 Precatalyst (1-2 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic, anhydrous (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Schlenk tube or microwave vial with a stir bar

Procedure:

  • Vessel Preparation: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide, ortho-substituted phenylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with the inert gas three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent via syringe. The typical concentration is 0.1 M to 0.5 M with respect to the limiting aryl halide.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (typically 80–110 °C). Stir vigorously.

  • Validation Checkpoint: After a set time (e.g., 2 hours), an aliquot can be carefully removed, quenched with water, extracted with ethyl acetate, and analyzed by TLC or LC-MS. This allows for monitoring the consumption of starting material and the formation of both the desired product and the protodeboronated byproduct.

  • Workup: Upon completion (as determined by the validation checkpoint), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

For substrates highly prone to protodeboronation, converting the boronic acid to a more stable derivative like a MIDA boronate ester or a diethanolamine adduct can be an effective strategy.[2][6]

Procedure for Diethanolamine Adduct Formation:

  • Dissolution: In a vial, dissolve the ortho-substituted phenylboronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methylene chloride or toluene).

  • Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.

  • Precipitation & Isolation: A white precipitate will typically form. Continue stirring for 15-30 minutes. Isolate the solid by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This air-stable crystalline adduct can now be used directly in the Suzuki-Miyaura coupling reaction, often showing enhanced stability and performance.[2]

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Chlorophenylmethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the fast-paced world of pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. While novel compounds like 2-(4-Chlorophenylmethoxy)phenylboronic acid are pivotal in discovery, their lifecycle management, particularly disposal, demands our utmost diligence. This guide moves beyond mere compliance, offering a procedural and logical framework for the safe and responsible disposal of this compound, ensuring the protection of personnel, the environment, and the validity of our scientific endeavors.

Hazard Assessment & Waste Characterization: An Evidence-Based Approach

Proper disposal begins with a thorough understanding of the material's hazards. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, we can infer its hazard profile by examining its structural components: a chlorinated aromatic ring and a phenylboronic acid moiety. This chemical structure suggests that it should be handled with the same caution as related, well-characterized compounds.

Based on data from analogous compounds, such as 4-Chlorophenylboronic acid and Phenylboronic acid, we must assume this reagent poses several risks.[1][2] It is likely to be harmful if swallowed and to cause significant skin and eye irritation.[1][3] Therefore, it is imperative to classify this compound as hazardous chemical waste .

Table 1: Inferred GHS Hazard Classification

Hazard Class Category Precautionary Statement
Acute Toxicity, Oral Category 4 Harmful if swallowed.[1]
Skin Corrosion/Irritation Category 2 Causes skin irritation.[1][3]
Serious Eye Damage/Irritation Category 2 Causes serious eye irritation.[1][3]

| Specific target organ toxicity — Single exposure | Category 3 | May cause respiratory irritation.[3] |

This classification mandates that under no circumstances should this chemical or its containers be disposed of in standard trash or flushed down the sanitary sewer.[4][5][6]

Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)

Before handling the chemical for any procedure, including disposal, the proper safety measures must be in place. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the use of controls to minimize exposure to hazardous chemicals.[7][8]

  • Engineering Control: All handling of this compound, including weighing, transfer, and collection of waste, must be conducted within a properly functioning and certified chemical fume hood.[9][10] This is the primary line of defense to prevent inhalation of airborne particulates.

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required:

    • Eye Protection: Wear tightly fitting safety goggles with side shields or a face shield.[11]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contact.

    • Protective Clothing: A buttoned lab coat must be worn to protect against skin contact.

Step-by-Step Disposal Protocol: A Self-Validating Workflow

The following protocol ensures a compliant and safe disposal process from the point of generation to final collection. This system is designed to be self-validating, with clear, logical steps that minimize risk.

Step 1: Waste Segregation

Immediately upon generation, the waste must be segregated. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6][12] Improper mixing can lead to dangerous chemical reactions or complicate the final disposal process.[5]

Step 2: Waste Collection
  • Solid Waste: Collect unadulterated this compound powder, contaminated weighing papers, and contaminated PPE (such as gloves) in a designated, sealable container.[4]

  • Liquid Waste: If the compound is in solution, collect it in a separate, clearly labeled, and sealable container intended for liquid hazardous waste.[4]

  • Contaminated Labware: Disposable labware (e.g., pipette tips) should be placed in the solid waste container. Non-disposable glassware must be decontaminated. Rinse the glassware three times with a suitable solvent (e.g., acetone, ethanol); the first rinseate must be collected as hazardous liquid waste.[4] Subsequent rinses may also need to be collected, depending on institutional policy.

Step 3: Containerization and Labeling

Proper containerization is a critical compliance point under the EPA's Resource Conservation and Recovery Act (RCRA).[13][14]

  • Container Selection: Use a chemically compatible container, typically high-density polyethylene (HDPE) or glass, with a secure, leak-proof screw-top cap.[6] The container must be kept closed at all times except when adding waste.[13][15]

  • Labeling: The waste container must be labeled clearly and accurately at the moment the first drop of waste is added. The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound "

    • A clear indication of the major hazards (e.g., "Irritant," "Harmful")

    • For solutions, list all components and their approximate percentages.

Step 4: Temporary Storage (Satellite Accumulation)

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[6][15] This area must be under the control of the laboratory personnel and away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[2][12]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

G cluster_0 Waste Generation Point (Inside Fume Hood) cluster_1 Waste Segregation & Collection cluster_2 Container Management cluster_3 Temporary Storage cluster_4 Final Disposal gen_solid Solid Waste Generated (e.g., excess reagent, contaminated gloves) collect_solid Collect in Designated Solid Waste Container gen_solid->collect_solid Segregate gen_liquid Liquid Waste Generated (e.g., reaction mixtures, solvent rinses) collect_liquid Collect in Designated Liquid Waste Container gen_liquid->collect_liquid Segregate labeling Label Container Immediately: 'HAZARDOUS WASTE' Full Chemical Name Hazards collect_solid->labeling collect_liquid->labeling saa Store Sealed Container in Satellite Accumulation Area (SAA) labeling->saa ehs Contact Institutional EHS for Pickup saa->ehs Scheduled Pickup facility Transport to Licensed Hazardous Waste Facility ehs->facility Compliant Manifest

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial.

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary. Restrict access to the spill location.

  • Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE as described in Section 2.

  • Contain & Absorb: For solid spills, carefully sweep up the material and place it in the hazardous waste container. Avoid creating dust. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand), collect the absorbed material, and place it into a sealed, labeled hazardous waste container.[6]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[6]

  • Report: Report the incident to your laboratory supervisor and your institution's EHS department, regardless of the spill size.[6]

Final Disposition: The Role of EHS

The ultimate disposal of this compound is managed by professionals. Your responsibility is to ensure the waste is properly accumulated and characterized for pickup. Contact your institution's EHS department to arrange for the collection of the waste.[6][12] They will partner with a licensed hazardous waste disposal company that will transport the material for final treatment, likely via high-temperature incineration, which is a common and effective method for destroying chlorinated organic compounds.[16]

By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and uphold the highest standards of scientific integrity.

References

A Comprehensive Guide to the Safe Handling of 2-(4-Chlorophenylmethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals working with 2-(4-Chlorophenylmethoxy)phenylboronic acid. The information herein is synthesized from established safety data for analogous boronic acid compounds and overarching laboratory safety standards to ensure a comprehensive and cautious approach.

The structure of this guide is designed to be intuitive and directly applicable to your laboratory workflow, moving from hazard understanding to practical application and emergency preparedness. Our goal is to empower you with the knowledge to handle this compound with the utmost confidence and safety.

Understanding the Hazard Profile

Inferred Potential Hazards:

  • Acute Oral Toxicity: Phenylboronic acid is harmful if swallowed[1][2][3][4][5].

  • Skin Irritation: May cause skin irritation upon contact[3][4][6][7][8].

  • Serious Eye Irritation: Can cause serious eye irritation[3][4][6][7][8].

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation[3][4][6][7][8].

  • Reproductive Toxicity: Some boron compounds, like boric acid, are flagged for potential reproductive toxicity with chronic high-dose exposure[9][10].

Given these potential hazards, a cautious approach to handling is paramount. The following sections detail the necessary personal protective equipment (PPE) and procedures.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer of Solids Chemical safety goggles with side shields or a full-face shieldNitrile or neoprene glovesLab coat or chemical-resistant apronNIOSH/MSHA-approved respirator for dusts
Solution Preparation Chemical safety gogglesNitrile or neoprene glovesLab coatNot generally required if handled in a fume hood
Reaction Work-up Chemical safety gogglesNitrile or neoprene glovesLab coatNot generally required if handled in a fume hood
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or apronNIOSH/MSHA-approved respirator with appropriate cartridges
Rationale for PPE Selection:
  • Eye and Face Protection: Boronic acid dusts can be irritating to the eyes. Standard safety glasses are insufficient; chemical safety goggles that form a seal around the eyes are necessary to prevent particulate entry. A face shield should be used in addition to goggles when there is a significant risk of splashing. This aligns with OSHA's eye and face protection regulations in 29 CFR 1910.133[6][9].

  • Hand Protection: Chemical-resistant gloves are essential to prevent skin contact. Nitrile gloves are a good initial choice for incidental contact. For prolonged handling or in the event of a spill, more robust gloves like neoprene or butyl rubber should be considered. Always inspect gloves for tears or holes before use and practice proper glove removal techniques to avoid contaminating your skin.

  • Body Protection: A standard lab coat will protect against minor spills and dust. For larger quantities or operations with a higher risk of spills, a chemical-resistant apron provides an additional layer of protection[9].

  • Respiratory Protection: The primary route of exposure to be controlled is the inhalation of airborne dust. Therefore, handling the solid material should always be done in a well-ventilated area, preferably a certified chemical fume hood, to minimize dust generation and accumulation[9][11]. If a fume hood is not available or if dust levels are anticipated to be high, a NIOSH/MSHA-approved air-purifying respirator with a particulate filter is required[6][9].

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for laboratory safety and environmental responsibility.

Step-by-Step Handling Protocol:
  • Preparation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible[6].

    • Assemble all necessary equipment and reagents before starting.

    • Don the appropriate PPE as outlined in the table above.

  • Handling:

    • When handling the solid, use techniques that minimize dust generation, such as gentle scooping rather than pouring from a height.

    • If transferring the powder, use a container with a wide mouth to reduce the chance of spillage.

    • For preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Storage:

    • Store this compound in a tightly sealed, properly labeled container.

    • Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[9][12].

Emergency Procedures:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[11][12]. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[11]. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[9][11].

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cups of water or milk[9]. Seek immediate medical attention.

  • Spill: For a small spill, carefully sweep or vacuum up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan:

The disposal of this compound and its waste should be handled with care, treating it as hazardous chemical waste[13].

  • Segregation: Do not mix boronic acid waste with other waste streams unless explicitly approved by your institution's EHS department[13].

  • Containerization: Collect all waste containing this compound (including contaminated gloves, wipes, and empty containers) in a designated, leak-proof, and clearly labeled container. The label should include "Hazardous Waste," the full chemical name, and any known hazards[13].

  • Rinsing: Empty containers that held the chemical should be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous waste[14].

  • Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste in accordance with local, state, and federal regulations[13]. Neutralization should not be attempted without explicit EHS approval due to the potential for unknown reactions[13].

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key decision points and steps for safely managing this compound from receipt to disposal.

Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Management cluster_emergency Emergency Response start Receive Chemical assess_hazards Review Safety Information start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe prep_workspace Prepare Fume Hood don_ppe->prep_workspace weigh_transfer Weigh/Transfer Solid prep_workspace->weigh_transfer prepare_solution Prepare Solution weigh_transfer->prepare_solution spill Spill Occurs weigh_transfer->spill run_reaction Conduct Experiment prepare_solution->run_reaction exposure Exposure Occurs prepare_solution->exposure segregate_waste Segregate Waste run_reaction->segregate_waste containerize_waste Containerize & Label segregate_waste->containerize_waste contact_ehs Contact EHS for Disposal containerize_waste->contact_ehs spill_response Follow Spill Protocol spill->spill_response exposure_response Follow First Aid exposure->exposure_response seek_medical Seek Medical Attention exposure_response->seek_medical

Caption: Safe handling and disposal workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenylmethoxy)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenylmethoxy)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.